4-Chloropyridine-2,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDUAJEMRMIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625613 | |
| Record name | 4-Chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-98-8 | |
| Record name | 4-Chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Chloropyridine-2,3-diamine" CAS number 24484-98-8 properties
An In-Depth Technical Guide to 4-Chloropyridine-2,3-diamine (CAS: 24484-98-8) for Advanced Research and Drug Development
Introduction
This compound, identified by CAS Number 24484-98-8, is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a substituted diaminopyridine, its strategic arrangement of two adjacent amino groups and a reactive chlorine atom on the pyridine core makes it a versatile synthon, or building block, for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, offering field-proven insights for researchers and drug development professionals aiming to leverage this molecule's unique chemical architecture.
Physicochemical and Computational Properties
The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These parameters dictate its behavior in both storage and reaction conditions, influencing solvent choice, purification strategies, and even its potential pharmacokinetic profile when incorporated into a larger molecule.
Table 1: Key Physicochemical and Computational Data for this compound
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 24484-98-8 | [1][2][3][4][5] |
| Molecular Formula | C₅H₆ClN₃ | [1][5] |
| Molecular Weight | 143.57 g/mol | [1][5] |
| Synonyms | 2,3-Diamino-4-chloropyridine | [1][3] |
| Physical Properties | ||
| Appearance | Pale Grey to Light Beige Solid/White Crystals | [3][5] |
| Melting Point | >158°C (decomposition) | [5] |
| 73-77°C | [3] | |
| Boiling Point | 314.0 ± 37.0 °C (Predicted) | [2][4][5] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Solubility | ||
| Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | [5][6] | |
| Computational Data | ||
| pKa | 5.68 ± 0.47 (Predicted) | [5][6] |
| LogP | 0.8994 | [1] |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Note: Discrepancies in reported melting points from different suppliers may be due to varying purity levels or measurement conditions.
From an application scientist's perspective, the low-to-moderate LogP value suggests a favorable starting point for developing compounds with a balance of aqueous solubility and membrane permeability. The TPSA is also within a range typical for orally bioavailable drugs. The predicted pKa indicates it is a weak base, a crucial consideration for designing salt-formulation strategies and understanding its behavior in physiological pH ranges. Its slight solubility in common organic solvents necessitates careful selection of reaction media, sometimes requiring sonication for dissolution.[5][6]
Synthesis and Reactivity: The Gateway to Fused Heterocycles
The primary value of this compound lies in its predictable and powerful reactivity, serving as a linchpin for creating fused heterocyclic systems.
Synthesis Protocol
The most direct and commonly cited synthesis involves the reduction of its nitro precursor, 2-amino-4-chloro-3-nitropyridine. This transformation is a staple in heterocyclic chemistry, valued for its efficiency and use of readily available reagents.
Experimental Protocol: Synthesis of this compound [6]
-
Setup: To a 100 mL round-bottom flask, add 2-amino-3-nitro-4-chloropyridine (1.00 equivalent, e.g., 2 g, 11.52 mmol).
-
Solvent Addition: Add a solvent mixture of n-propanol and water (e.g., 20 mL).
-
Reagent Addition: At room temperature, sequentially add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents). The use of iron in the presence of a mild proton source like ammonium chloride is a classic Béchamp reduction, a cost-effective and scalable method for nitro group reduction.
-
Reaction: Heat the reaction mixture to 70°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization or column chromatography if necessary. A reported yield for this procedure is approximately 97%.[6]
Caption: Synthesis Workflow for this compound.
Core Reactivity: Cyclization to Imidazo[4,5-b]pyridines
The defining feature of this compound is the ortho-disposition of its two amino groups. This arrangement is perfectly primed for cyclocondensation reactions with various electrophiles to form a fused five-membered imidazole ring, yielding the imidazo[4,5-b]pyridine scaffold. This scaffold is often referred to as a "bioisostere" of purine, allowing it to interact with a wide array of biological targets like kinases, G-protein coupled receptors, and enzymes.[7]
This reaction is the cornerstone of its utility in drug discovery. The most common strategies involve condensation with:
-
Carboxylic Acids (or their equivalents): This reaction, often performed under dehydrating conditions (e.g., polyphosphoric acid) or via activated esters, directly yields 2-substituted imidazo[4,5-b]pyridines.[7][8]
-
Aldehydes: Condensation with aldehydes followed by an oxidative step (often using reagents like sodium metabisulfite or air) also leads to the formation of the imidazo[4,5-b]pyridine core.[9]
Caption: Core Reactivity: Formation of Imidazopyridine Scaffold.
The chlorine atom at the 7-position of the resulting imidazopyridine remains as a valuable synthetic handle for downstream modifications via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.
Applications in Drug Discovery
The imidazopyridine scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry.[10] Its structural similarity to endogenous purines allows it to serve as a foundational template for designing inhibitors and modulators of various biological targets.
Key Therapeutic Areas:
-
Oncology: Derivatives have been investigated as inhibitors of various kinases, such as TANK-Binding Kinase 1 (TBK1), and as potential anti-tumor agents.[11]
-
Infectious Diseases: The scaffold is crucial for developing anti-plasmodial agents to combat malaria (Plasmodium falciparum) and anti-trypanosomal agents.[3][11]
-
Inflammation and Immunology: Imidazopyridines are explored as inhibitors of phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor-alpha (TNF-α), both key targets in inflammatory diseases.[3][12]
-
Central Nervous System (CNS): The broader class of imidazopyridines includes well-known drugs like Zolpidem and Alpidem, which act on GABA-A receptors.[7][12]
Caption: Logic Flow from Building Block to Application.
Safety, Handling, and Storage
Table 2: Hazard and Precautionary Profile (Inferred)
| Category | Statements | Source(s) |
| Potential Hazards | H301/H302: Toxic or Harmful if swallowed. | [13] |
| H315: Causes skin irritation. | [13] | |
| H319: Causes serious eye irritation. | [13] | |
| H335: May cause respiratory irritation. | ||
| Recommended Precautions | P261: Avoid breathing dust. | [15] |
| P264: Wash skin thoroughly after handling. | [13] | |
| P280: Wear protective gloves/eye protection/face protection. | [13] | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [13] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
Handling and Storage Protocol
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry place, with recommended temperatures between 2–8 °C. Protect from light.[1][5][6]
Conclusion
This compound (CAS 24484-98-8) is more than just a chemical intermediate; it is a strategic entry point into the medicinally significant class of imidazo[4,5-b]pyridines. Its well-defined synthesis and predictable cyclization reactivity make it an invaluable tool for drug discovery teams. The presence of a chlorine atom provides a secondary site for diversification, allowing for the systematic exploration of structure-activity relationships. For researchers and scientists dedicated to developing the next generation of therapeutics, a thorough understanding of this building block's properties and potential is essential for accelerating innovation.
References
- 1. chemscene.com [chemscene.com]
- 2. molbase.com [molbase.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. 4-Chloro-2,3-pyridinediamine | CAS#:24484-98-8 | Chemsrc [chemsrc.com]
- 5. This compound , 97% , 24484-98-8 - CookeChem [cookechem.com]
- 6. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloropyridine-2,3-diamine: A Core Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of 4-Chloropyridine-2,3-diamine (CAS No. 24484-98-8), a critical heterocyclic intermediate in medicinal chemistry and synthetic research. We will explore its fundamental physicochemical properties, molecular structure, and detailed synthetic protocols. The narrative emphasizes the rationale behind experimental choices, offering field-proven insights for researchers and drug development professionals. This document serves as an authoritative resource, consolidating key data, reaction mechanisms, and applications, grounded in verifiable scientific literature and supplier data.
Introduction: The Strategic Importance of the Diaminopyridine Scaffold
Substituted pyridines are foundational scaffolds in modern pharmacology. Among them, this compound emerges as a particularly valuable building block. Its unique arrangement of functional groups—two adjacent amino groups (ortho-diamine) and a reactive chlorine atom on a pyridine ring—offers a versatile platform for constructing complex molecular architectures. The ortho-diamine moiety is a classic precursor for forming fused heterocyclic systems, such as imidazopyridines, which are prevalent in biologically active compounds. The chlorine atom at the 4-position provides a handle for nucleophilic substitution or cross-coupling reactions, enabling further molecular diversification. This guide will dissect the properties and synthesis of this compound, providing the foundational knowledge required for its effective utilization in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. This compound is typically a pale grey to light beige solid under standard conditions[1].
Key Properties Summary
The essential quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,3-Diamino-4-chloropyridine | [2] |
| CAS Number | 24484-98-8 | [2][3][4] |
| Molecular Formula | C₅H₆ClN₃ | [2][3] |
| Molecular Weight | 143.57 g/mol | [2][4] |
| Appearance | Pale Grey to Light Beige Solid | [1] |
| Melting Point | >158°C (decomposes) | [1] |
| Storage Conditions | 2–8 °C, under inert atmosphere, protect from light | [1][2][4] |
| SMILES | NC1=NC=CC(Cl)=C1N | [1][2] |
Molecular Structure
The structural arrangement of this compound is key to its reactivity. The pyridine ring is electron-deficient, and the chlorine atom at the 4-position is susceptible to nucleophilic attack. The two amino groups at the 2 and 3 positions are nucleophilic and can participate in cyclization reactions.
Caption: Molecular structure of this compound.
Synthesis and Reactivity: A Practical Protocol
The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 2-amino-4-chloro-3-nitropyridine. This transformation is a cornerstone of aromatic chemistry, and the choice of reagents is critical for achieving high yield and purity.
Causality in Experimental Design
The reduction of an aromatic nitro group to an amine can be accomplished through various methods, including catalytic hydrogenation or using dissolving metals. The protocol described here utilizes iron powder in the presence of an electrolyte, ammonium chloride.
-
Why Iron Powder? Iron is an inexpensive, effective, and relatively safe reducing agent for nitro groups, especially on an industrial scale. In an acidic or neutral aqueous medium, iron is oxidized (Fe → Fe²⁺/Fe³⁺), providing the electrons necessary to reduce the nitro group (-NO₂) to an amine (-NH₂).
-
The Role of Ammonium Chloride: Ammonium chloride acts as a mild acid catalyst and an electrolyte. It prevents the formation of a passivating layer of iron oxides on the surface of the iron powder, ensuring a sustained reaction. It also maintains a suitable pH for the reduction to proceed efficiently.
-
Solvent System (n-propanol/water): This mixed solvent system is chosen to ensure the solubility of both the organic starting material and the inorganic reagents (ammonium chloride), creating a homogenous reaction environment that facilitates efficient mass transfer.
Step-by-Step Synthesis Protocol
The following protocol is adapted from established procedures for the synthesis of 2,3-diamino-4-chloropyridine[1].
Starting Material: 2-Amino-4-chloro-3-nitropyridine (CAS: 6980-08-1) Reagents: Iron powder, Ammonium chloride, n-propanol, Water
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-nitro-4-chloropyridine (2 g, 11.52 mmol) in a solvent mixture of n-propanol and water (20 mL total volume).
-
Addition of Reagents: To the solution at room temperature, add iron powder (3.23 g, 57.84 mmol) followed by ammonium chloride (3.06 g, 57.21 mmol).
-
Heating: Heat the reaction mixture to 70 °C and maintain stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Perform a hot filtration through a pad of diatomaceous earth (e.g., Celite®) to remove the iron salts and unreacted iron powder.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the solvents and yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary, though this procedure typically yields a product of high purity (reported yield: 97%)[1].
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific, marketed drugs containing the this compound core may not be widely documented, the strategic value of this scaffold is evident from its use in synthesizing broader classes of pharmacologically active agents. The general class of chlorodiaminopyridines serves as a key intermediate in medicinal chemistry.
For instance, the closely related isomer, 5-chloropyridine-2,3-diamine, has been utilized in the synthesis of:
-
Aldose Reductase Inhibitors: Compounds designed to treat diabetic complications[5].
-
β-Glucuronidase Inhibitors: Potential therapeutics for various diseases, including cancer[5].
-
Imidazopyridine Derivatives: A class of compounds with demonstrated activity against breast adenocarcinoma cell lines[5].
The reactivity of this compound is analogous, making it a highly promising precursor for building libraries of novel compounds for screening and lead optimization. Its ortho-diamine functionality is ideal for reacting with dicarbonyl compounds, aldehydes, or carboxylic acids to form fused five- or seven-membered rings, which are privileged structures in drug discovery. Derivatives of the simpler 2-amino-4-chloropyridine have also been investigated for their antimicrobial properties, highlighting the biological potential of this chemical family[6].
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Storage: The compound should be stored in a cool, dark, and dry place, preferably between 2-8°C under an inert atmosphere like argon or nitrogen to prevent degradation[1][4].
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Transportation: It is classified for transport under RIDADR UN2671, indicating it is a regulated material[1].
Conclusion
This compound is more than just a chemical; it is a versatile tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward, high-yield synthesis make it an invaluable asset for researchers in synthetic chemistry and drug development. By understanding the principles behind its synthesis and its potential for elaboration into more complex structures, scientists can leverage this building block to construct novel molecules with significant therapeutic potential.
References
- 1. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. 24484-98-8|this compound|BLD Pharm [bldpharm.com]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-Chloropyridine-2,3-diamine from 2-amino-4-chloro-3-nitropyridine
This guide provides a comprehensive overview for the chemical synthesis of 4-Chloropyridine-2,3-diamine, a valuable building block in pharmaceutical and agrochemical research. The primary focus of this document is the reduction of the precursor, 2-amino-4-chloro-3-nitropyridine. We will delve into the mechanistic underpinnings of this transformation, present field-proven experimental protocols, and discuss critical safety and analytical considerations. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.
Strategic Overview: The Chemical Transformation
The synthesis of this compound from 2-amino-4-chloro-3-nitropyridine is fundamentally a selective reduction of a nitro group to an amine. The core challenge lies in achieving this reduction with high chemoselectivity, preserving the chloro- and amino-substituents on the pyridine ring. The choice of reducing agent and reaction conditions is paramount to the success of this synthesis, directly impacting yield, purity, and the overall feasibility of the process.
Several methodologies can be employed for the reduction of aromatic nitro compounds, including catalytic hydrogenation and metal-acid reductions.[1] This guide will focus on three robust and widely applicable methods:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C): A clean and often high-yielding method, though careful consideration must be given to potential dehalogenation.[1][2]
-
Reduction with Iron (Fe) powder in an acidic medium: A classic, cost-effective, and highly chemoselective method.[3][4]
-
Reduction with Tin(II) Chloride (SnCl₂): A mild and effective reagent, particularly useful when other reducible functional groups are present.[1][5]
The selection of the optimal method will depend on factors such as available equipment, scale of the reaction, and the presence of other sensitive functional groups in more complex derivatives.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as palladium.[6] The nitro group of the substrate also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms. This process is believed to proceed through intermediate species like nitroso and hydroxylamine derivatives before the final amine is formed.[7] A potential side reaction is hydrogenolysis, where the carbon-chlorine bond is cleaved, leading to the formation of dechlorinated byproducts. The choice of catalyst and reaction conditions can influence the rate of this undesired reaction.
Metal-Acid Reductions (Fe and SnCl₂)
Reductions using metals like iron or tin in an acidic environment are electron transfer processes.[5] The metal acts as the electron donor, reducing the nitro group in a stepwise fashion. The acidic medium serves as a proton source for the formation of water from the oxygen atoms of the nitro group. Iron powder in the presence of a mild acid like acetic acid is a particularly effective system for selectively reducing nitro groups without affecting aryl halides.[3][8] Tin(II) chloride is a milder reducing agent and is often used when acidic conditions need to be carefully controlled.[1][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as self-validating systems, with in-process checks and purification steps designed to ensure the integrity of the final product.
Starting Material: 2-amino-4-chloro-3-nitropyridine
The starting material, 2-amino-4-chloro-3-nitropyridine, can be synthesized by the nitration of 2-amino-4-chloropyridine using a mixture of nitric acid and sulfuric acid.[9] It is commercially available from various suppliers.[10][11]
| Property | Value |
| Molecular Formula | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol |
| Appearance | Bright Yellow Needles |
| CAS Number | 6980-08-1 |
Data sourced from PubChem and ChemicalBook.[11][12]
Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Caption: Workflow for Pd/C Catalyzed Hydrogenation.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-amino-4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.05-0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Method B: Reduction with Iron Powder
This is a robust and economical method.
Caption: Workflow for Iron Powder Reduction.
-
Reaction Setup: To a suspension of 2-amino-4-chloro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (0.2-0.5 eq).[13]
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and a saturated solution of sodium bicarbonate to basify the mixture. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Method C: Reduction with Tin(II) Chloride
A mild alternative, particularly useful for sensitive substrates.
Caption: Workflow for Tin(II) Chloride Reduction.
-
Reaction Setup: Dissolve 2-amino-4-chloro-3-nitropyridine (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq).
-
Reaction: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. Carefully basify the mixture with a saturated sodium hydroxide or sodium bicarbonate solution until a precipitate forms.
-
Extraction: Extract the aqueous suspension with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Confirmation of the product's identity and purity is essential. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Crystallographic and spectroscopic characterization of a similar compound, 5-chloropyridine-2,3-diamine, shows that the molecule is nearly planar.[14][15]
Safety and Handling
It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used before starting any experimental work.
-
2-amino-4-chloro-3-nitropyridine: Handle with care, avoiding inhalation, ingestion, and skin contact.[10]
-
This compound: Assumed to be toxic and an irritant.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably wet.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.
-
Acids and Bases: Corrosive. Handle with appropriate care and PPE.
All reactions should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from 2-amino-4-chloro-3-nitropyridine is a well-established transformation that can be achieved through several reliable methods. The choice between catalytic hydrogenation, iron reduction, or tin(II) chloride reduction will depend on the specific requirements of the researcher and the available resources. By following the detailed protocols and safety precautions outlined in this guide, scientists and drug development professionals can confidently and safely produce this important chemical intermediate for their research endeavors.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 10. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 | FA17566 [biosynth.com]
- 11. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 12. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Spectroscopic Characterization of 4-Chloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2,3-diamine, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chlorine atom and the electron-donating diamine groups on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate and comprehensive characterization of this molecule is paramount for ensuring the integrity of research and the quality of downstream applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS 24484-98-8), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established scientific principles and supported by data from analogous compounds. While a publicly available, comprehensive dataset for this specific molecule is elusive, this guide will equip researchers with the necessary knowledge to acquire, interpret, and validate their own spectroscopic findings. A certificate of analysis for 2,3-Diamino-4-chloropyridine has confirmed that its NMR and MS data are consistent with its structure.[1]
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with the IUPAC name 4-chloro-2,3-pyridinediamine, is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and two amino groups at the 2- and 3-positions. This substitution pattern dictates the expected chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the protons of the two amino groups. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom and pyridine nitrogen.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-5 | ~ 6.7 - 7.0 | Doublet | ~ 5-6 Hz | Shielded by the adjacent amino group at C-3 and coupled to H-6. |
| H-6 | ~ 7.5 - 7.8 | Doublet | ~ 5-6 Hz | Deshielded by the adjacent pyridine nitrogen and coupled to H-5. |
| -NH₂ (C2) | ~ 4.5 - 5.5 | Broad Singlet | - | Protons are exchangeable; chemical shift is concentration and solvent dependent. |
| -NH₂ (C3) | ~ 5.0 - 6.0 | Broad Singlet | - | Protons are exchangeable; chemical shift is concentration and solvent dependent. |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for aromatic amines due to its ability to dissolve the sample and slow down the exchange of the -NH₂ protons, sometimes allowing for the observation of their coupling to the aromatic ring protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the nature of the substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~ 150 - 155 | Attached to an amino group and adjacent to the pyridine nitrogen. |
| C-3 | ~ 125 - 130 | Attached to an amino group. |
| C-4 | ~ 145 - 150 | Attached to the electronegative chlorine atom. |
| C-5 | ~ 115 - 120 | Shielded by the adjacent amino group at C-3. |
| C-6 | ~ 140 - 145 | Deshielded by the adjacent pyridine nitrogen. |
Expertise & Experience: The predicted chemical shifts are based on the analysis of similar compounds. For instance, in 5-chloropyridine-2,3-diamine, the carbon atoms attached to the amino groups show resonances in the range of 118-147 ppm.[2] The presence of the chlorine atom at the 4-position is expected to have a significant deshielding effect on C-4.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the N-H, C=N, C=C, and C-Cl bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching vibrations of the amino groups (symmetric and asymmetric). |
| 1620 - 1580 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring. |
| 1500 - 1400 | Medium | Aromatic ring skeletal vibrations. |
| 1300 - 1200 | Medium | C-N stretching vibrations. |
| 850 - 750 | Strong | C-H out-of-plane bending of the pyridine ring. |
| 700 - 600 | Medium-Strong | C-Cl stretching vibration. |
Trustworthiness: The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region would be a strong indicator of the primary amine functionalities. The exact positions of the aromatic C-H bending bands can help confirm the substitution pattern.
Experimental Protocol for FTIR Data Acquisition (ATR Method)
Caption: Workflow for FTIR data acquisition using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a suitable technique.
Expected Mass Spectrum Data (EI):
| m/z | Relative Intensity | Assignment |
| 143/145 | High | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio. |
| 108 | Medium | Loss of HCl from the molecular ion. |
| 116/118 | Medium | Loss of HCN from the molecular ion. |
| 78 | Medium | Pyridine radical cation. |
Authoritative Grounding: The molecular weight of this compound (C₅H₆ClN₃) is 143.57 g/mol .[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with the (M+2) peak having approximately one-third the intensity of the M⁺ peak. The fragmentation of pyridine derivatives often involves the loss of HCN.
Experimental Protocol for EI-MS Data Acquisition
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the predicted NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently acquire and interpret their own data. The synthesis of technical accuracy with field-proven insights presented here is intended to empower scientists in their pursuit of novel discoveries and applications involving this important chemical entity.
References
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloropyridine-2,3-diamine
Introduction: 4-Chloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a halogenated pyridine core with adjacent amino groups, makes it a versatile precursor for the synthesis of complex heterocyclic systems, including novel pharmaceutical agents. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this intermediate is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches, while chemical stability is fundamental to ensuring the integrity, shelf-life, and safety of both the intermediate and the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. Moving beyond a simple data sheet, this document delves into the causality behind its behavior, offers detailed, field-proven experimental protocols for its characterization, and outlines the analytical methodologies required for its quantification and the identification of its potential degradants.
Section 1: Core Physicochemical Profile
A foundational understanding begins with the compound's basic physicochemical properties. These parameters govern its handling, storage, and behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 24484-98-8 | [1][2][3] |
| Molecular Formula | C₅H₆ClN₃ | [2][4] |
| Molecular Weight | 143.57 g/mol | [2][4] |
| Appearance | Pale Grey to Light Beige Solid | [4] |
| Melting Point | >158°C (with decomposition) | [4] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) and protected from light. | [2][4] |
Section 2: Solubility Profile
The solubility of an API or intermediate is a critical attribute that influences every stage of development, from synthesis to formulation. The presence of two basic amino groups and a pyridine nitrogen suggests that the solubility of this compound will be highly dependent on the pH of the medium, while the chloro-substituted aromatic ring imparts a degree of lipophilicity.
Qualitative Solubility Assessment
Preliminary data indicates the compound's general solubility characteristics.
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [4] |
| Chloroform | Slightly Soluble | Sonication may improve dissolution. | [4] |
| Ethyl Acetate | Slightly Soluble | Sonication may improve dissolution. | [4] |
Note: The lack of extensive, publicly available quantitative data underscores the importance of employing a robust, standardized protocol to determine solubility in solvent systems relevant to a specific application.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
Causality and Expertise: The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility.[5][6] Its strength lies in its simplicity and its ability to allow the system to reach a true thermodynamic equilibrium between the un-dissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.[5] This is distinct from kinetic solubility measurements, which are faster but may overestimate solubility by generating supersaturated solutions. For process development and pre-formulation, equilibrium solubility data is non-negotiable.
Workflow for Equilibrium Solubility Determination
Caption: Shake-Flask method workflow for solubility.
Step-by-Step Methodology:
-
Preparation: Add a precisely known volume of the selected solvent (e.g., 10 mL) to a series of glass vials. Allow the vials to equilibrate to the target temperature (e.g., 25°C or 37°C) in a temperature-controlled shaker.
-
Addition of Solute: Add an excess amount of this compound to each vial. An amount sufficient to ensure that a solid phase remains after equilibrium is critical; this visually confirms that saturation has been achieved.[6]
-
Equilibration: Seal the vials and place them in the shaker. Agitate at a constant speed and temperature for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[5] It is advisable to sample at intermediate time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, remove the vials and allow the un-dissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, which would erroneously inflate the measured solubility, the aliquot must be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[5]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method. Analyze the sample using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the precise concentration. The solubility is reported in units such as mg/mL or µg/mL.
Section 3: Chemical Stability Profile and Forced Degradation
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. Forced degradation (or stress testing) is a systematic process to accelerate this degradation, providing critical insights into the molecule's inherent stability.[7][8] The objective is to induce a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[9]
Predicted Degradation Pathways
Based on the chemical structure, several degradation pathways can be anticipated. The presence of electron-rich amino groups and an electron-deficient, halogenated pyridine ring creates susceptibility to both oxidation and nucleophilic substitution.
Potential Degradation Pathways of this compound
Caption: Predicted degradation pathways under stress.
-
Hydrolysis: The chlorine atom attached to the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly under harsh acidic or basic conditions, potentially yielding 4-hydroxypyridine-2,3-diamine.[10][11]
-
Oxidation: The primary amino groups are prone to oxidation, which could lead to the formation of nitroso or nitro derivatives.[12] The pyridine nitrogen can also be oxidized to form an N-oxide.[12]
-
Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex dimerization or polymerization reactions.
Experimental Protocol: Forced Degradation Studies
Trustworthiness: A self-validating forced degradation study involves analyzing a control sample (unstressed) alongside the stressed samples. The resulting chromatograms from a stability-indicating method must show a decrease in the main peak area for the stressed samples, with a corresponding emergence of new peaks (degradants) that are well-resolved from the parent peak.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[9] Heat the mixture (e.g., at 60-80°C) for several hours. Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[9] Apply heat as in the acid hydrolysis protocol. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[7] The reaction can be conducted at room temperature or with gentle heating. Monitor the reaction and quench if necessary (e.g., with sodium bisulfite) before analysis.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 10°C above the accelerated stability testing temperature) for an extended period.[9] Dissolve samples at various time points and analyze. A solution can also be refluxed to test thermal stability in a solvent.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output (as specified in ICH Q1B guidelines). Analyze samples at various time points and compare them to a control sample protected from light.
Section 4: Validated Analytical Methodologies
Robust analytical methods are the cornerstone of any solubility or stability study. They are required for the accurate quantification of the parent compound and for the detection and characterization of any impurities or degradants.
Protocol: Stability-Indicating HPLC-UV Method
Expertise: The goal of a stability-indicating method is to provide unambiguous separation of the analyte from all potential degradation products.[13] A reversed-phase HPLC method using a C18 column is the workhorse for this type of analysis due to its excellent ability to separate aromatic compounds of moderate polarity.[14] Gradient elution is often necessary to ensure that early-eluting polar degradants and late-eluting non-polar degradants are all resolved from the main peak within a reasonable run time.[14]
Proposed HPLC-UV Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector | Standard for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred as it provides spectral data to assess peak purity. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating aromatic compounds and their impurities.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with a low % of B (e.g., 5-10%), ramp up to a high % (e.g., 95%) over 20-30 minutes. | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | Pyridine derivatives typically have strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
Analytical Workflow for Stability Samples
Caption: HPLC workflow for analyzing stability samples.
Structural Elucidation of Degradation Products
When forced degradation yields unknown impurities, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural identification.[15]
-
LC-MS/MS: High-resolution mass spectrometry provides the accurate mass of the degradant, allowing for the determination of its elemental composition. Tandem MS (MS/MS) provides fragmentation patterns that offer clues about the molecule's substructures.
-
NMR Spectroscopy: NMR is the definitive tool for structural elucidation.[16] After isolating a sufficient quantity of the degradant (often via semi-preparative HPLC), a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be used to piece together the exact atomic connectivity, confirming the structure hypothesized from MS data.[15]
Conclusion
This compound is a compound whose utility in scientific research demands a precise characterization of its solubility and stability. While publicly available data is limited, this guide establishes the theoretical framework and provides the detailed, actionable protocols necessary for any researcher to generate this critical information. Its solubility is predicted to be highly pH-dependent, a characteristic that can be leveraged in both synthesis and formulation. The compound's stability profile, governed by its susceptibility to hydrolysis and oxidation, must be thoroughly investigated using the forced degradation methodologies outlined herein. By employing the robust HPLC and spectroscopic techniques described, professionals in drug development can ensure the quality and integrity of their work, from the earliest stages of discovery through to final product formulation.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. 24484-98-8|this compound|BLD Pharm [bldpharm.com]
- 4. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. benchchem.com [benchchem.com]
- 15. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
The Duality of Reactivity: An In-depth Technical Guide to 4-Chloropyridine-2,3-diamine
Abstract
4-Chloropyridine-2,3-diamine is a pivotal heterocyclic building block, possessing a unique electronic and steric profile that imparts a dualistic reactivity. This guide provides an in-depth exploration of its fundamental chemical behavior, focusing on the two primary reactive centers: the vicinal diamino groups at the C2 and C3 positions, and the activated chloro-substituent at the C4 position. We will dissect the mechanistic underpinnings of its most significant transformations, namely the construction of the imidazo[4,5-b]pyridine scaffold and nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this versatile molecule's synthetic potential, complete with detailed experimental protocols and troubleshooting insights.
Introduction: A Molecule of Strategic Importance
This compound, with the molecular formula C₅H₆ClN₃, is a substituted pyridine of significant interest in medicinal chemistry and materials science. Its structure is characterized by a pyridine ring bearing two adjacent amino groups and a chlorine atom at the para-position relative to the ring nitrogen. This specific arrangement of functional groups creates a fascinating interplay of electronic effects that dictates its chemical behavior.
The vicinal diamines are precursors to a multitude of fused heterocyclic systems, most notably the imidazo[4,5-b]pyridine core, which is a key pharmacophore in a wide array of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] Concurrently, the chlorine atom at the 4-position is activated towards nucleophilic displacement, providing a vector for the introduction of diverse functionalities. This guide will navigate the fundamental principles governing these reactivities, offering a predictive framework for its application in complex molecular synthesis.
Physicochemical Properties and Structural Characterization
A thorough understanding of a molecule's physical and chemical properties is paramount to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Appearance | Pale Grey to Light Beige Solid | [2] |
| Melting Point | >158°C (decomposes) | [2] |
| Boiling Point | 314.0 ± 37.0 °C (Predicted) | [2] |
| pKa | 5.68 ± 0.47 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [2] |
Spectroscopic Data (of the closely related isomer, 5-Chloropyridine-2,3-diamine):
| Spectroscopic Technique | Key Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H), 7.21 (d, 1H) |
| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ 116.58, 118.38, 131.32, 131.66, 147.10 |
| IR (ATR, cm⁻¹) | 3392 (N-H str), 3309 (N-H str), 3172 (aryl C-H str), 1637 (aryl C=C str) |
| Mass Spectrometry (GC/MS) | M⁺ = 143 (calc. exact mass = 143.03) |
Source: Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine
Core Reactivity I: The Diamine Moiety and Imidazo[4,5-b]pyridine Synthesis
The most prominent reactivity of this compound is the propensity of its vicinal amino groups to undergo cyclocondensation reactions with various electrophiles to form the fused imidazo[4,5-b]pyridine ring system. This transformation, often referred to as the Phillips reaction, is a cornerstone of heterocyclic synthesis.
Mechanism and Regioselectivity
The reaction with aldehydes or their equivalents is the most common method for constructing the imidazo[4,5-b]pyridine core. The mechanism proceeds through a series of well-defined steps:
Caption: Mechanism of Imidazo[4,5-b]pyridine Formation.
A critical aspect of this reaction is the regioselectivity of the initial nucleophilic attack. While not definitively established for the 4-chloro derivative in the available literature, insights can be drawn from general principles of amine nucleophilicity. The 2-amino group is ortho to the electron-withdrawing pyridine nitrogen, which is expected to decrease its basicity and nucleophilicity compared to the 3-amino group.[3] However, steric hindrance from the adjacent amino group could also play a role. In many related systems, the reaction proceeds with high regioselectivity, and for practical synthetic purposes, the formation of a single major regioisomer is often observed.
The Role of Catalysts and Oxidizing Agents
The efficiency of the cyclocondensation can be significantly enhanced by the use of catalysts and oxidizing agents.
-
Lewis and Brønsted Acids: Catalytic amounts of acids can activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amino group.[1][4]
-
Oxidizing Agents: The final aromatization step requires the removal of two hydrogen atoms. While atmospheric oxygen can suffice, especially at elevated temperatures, the reaction can be accelerated by the addition of a mild oxidizing agent.[5] In some procedures, reagents like Na₂S₂O₅ are used, which may also facilitate the reaction through the formation of an aldehyde-bisulfite adduct.[6]
Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is a representative example of a Phillips-type condensation.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)
Procedure:
-
To a solution of this compound in DMSO, add benzaldehyde and sodium metabisulfite.
-
Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. The disappearance of the starting material signals in the NMR and the appearance of a new set of signals corresponding to the fused heterocyclic product will validate the success of the reaction.
Core Reactivity II: The Activated 4-Chloro Substituent
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[7] This reactivity provides a powerful tool for introducing a wide range of substituents at this position.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate of the SNAr reaction is influenced by several factors:
-
Nucleophilicity of the attacking species: Stronger nucleophiles react faster.
-
Solvent: Polar aprotic solvents, such as DMF or DMSO, are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Higher temperatures generally increase the reaction rate.
Experimental Protocol: Synthesis of 4-(Morpholino)pyridine-2,3-diamine
This protocol illustrates a typical SNAr reaction on a chloropyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add morpholine and potassium carbonate to the solution.
-
Heat the mixture to reflux (approximately 80°C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography on silica gel.
Self-Validation: The successful substitution can be confirmed by the disappearance of the starting material in TLC and NMR, and the appearance of new signals corresponding to the morpholine moiety in the ¹H and ¹³C NMR spectra of the product. Mass spectrometry will show a molecular ion peak corresponding to the substituted product.
Troubleshooting and Side Reactions
In the synthesis of imidazo[4,5-b]pyridines, several side reactions can occur:
-
Incomplete Cyclization: The reaction may stall at the Schiff base intermediate, especially if the aromatization step is slow. Increasing the reaction temperature or adding a mild oxidant can help drive the reaction to completion.[8]
-
Formation of Regioisomers: While often one regioisomer predominates, the formation of the other isomer is possible. Careful optimization of reaction conditions and purification by chromatography may be necessary to isolate the desired product.
-
Polymerization: Under harsh acidic or high-temperature conditions, polymerization of the starting material or intermediates can occur, leading to the formation of intractable tars.
For SNAr reactions, potential issues include:
-
Di-substitution: If the nucleophile is also a primary or secondary amine, there is a possibility of reaction with both the 4-chloro group and one of the amino groups, although the latter is generally less favorable under typical SNAr conditions.
-
Slow Reaction Rates: If the nucleophile is weak, the reaction may require prolonged heating or the use of a catalyst.
Conclusion
This compound is a versatile and valuable building block in synthetic organic chemistry. Its dual reactivity, stemming from the vicinal diamino groups and the activated 4-chloro substituent, allows for the construction of complex heterocyclic systems and the introduction of a wide range of functional groups. A thorough understanding of the underlying reaction mechanisms, the influence of reaction conditions, and potential side reactions is crucial for harnessing the full synthetic potential of this molecule. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals in their pursuit of novel and impactful chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]
- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 8. benchchem.com [benchchem.com]
"4-Chloropyridine-2,3-diamine" reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloropyridine-2,3-diamine
Authored by Gemini, Senior Application Scientist
Abstract
This compound (CAS: 24484-98-8) is a pivotal heterocyclic intermediate, prized for its unique structural arrangement of a reactive chlorine atom and a vicinal diamine moiety on a pyridine scaffold.[1][2][3] This configuration provides access to a multitude of chemical transformations, making it a cornerstone in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[4][5] This guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on the causality behind its reactivity, experimental protocols for its key transformations, and the strategic considerations necessary for leveraging its synthetic potential.
The Structural and Electronic Landscape
The reactivity of this compound is dictated by three key features:
-
The Pyridine Ring: The electron-withdrawing nitrogen atom renders the pyridine ring electron-deficient, particularly at the C2 and C4 positions. This electronic characteristic is fundamental to its susceptibility to nucleophilic attack.
-
The C4-Chloride: Positioned para to the ring nitrogen, the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The para-relationship allows for effective resonance stabilization of the reaction intermediate.[6]
-
The Ortho-Diamine: The adjacent amino groups at C2 and C3 are nucleophilic centers and serve as a powerful handle for constructing fused heterocyclic systems through condensation and cyclization reactions.[7][8][9]
Understanding the interplay of these features is crucial for predicting and controlling reaction outcomes.
Plausible Synthetic Pathways
While commercially available, understanding the synthesis of this compound provides context for its impurity profile and handling. A common conceptual approach for synthesizing substituted 2,3-diaminopyridines involves the nitration of an aminopyridine precursor followed by reduction.[7][8][10]
A plausible synthetic workflow starting from a 4-chloropyridine derivative is outlined below.
Caption: A plausible two-step synthesis of this compound.
This process involves the regioselective nitration of 2-amino-4-chloropyridine at the C3 position, which is activated by the C2 amino group, followed by the chemical reduction of the nitro group to afford the target diamine.[8]
Core Reaction Mechanisms
The utility of this compound stems from two primary modes of reactivity: nucleophilic substitution at the C4 position and cyclocondensation reactions involving the diamine groups.
Nucleophilic Aromatic Substitution (SNAr) at C4
The most prominent reaction of this scaffold is the displacement of the C4-chloride by a wide range of nucleophiles. This reaction proceeds via a classic SNAr mechanism.
Mechanism Causality: The pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the C4-Cl bond and making the C4 carbon highly electrophilic. Nucleophilic attack at this position generates a negatively charged intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen.[6][11][12] This stabilization lowers the activation energy of the reaction, making the substitution at C4 much more favorable than at C3.[6]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.
This pathway is exploited to introduce diverse functionalities. For example, reaction with primary and secondary amines yields substituted 4-aminopyridines.[13]
Cyclocondensation of the 2,3-Diamine Moiety
The vicinal diamine functionality is a classic precursor for the synthesis of fused five- and six-membered heterocyclic rings. The most significant of these is the formation of the imidazo[4,5-b]pyridine system, a core structure in many biologically active molecules.[7]
Mechanism: Formation of Imidazo[4,5-b]pyridines This transformation is typically achieved by reacting this compound with an aldehyde in the presence of an acid catalyst or an oxidizing agent.
-
Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups (typically the more nucleophilic 3-amino group) on the aldehyde carbonyl, forming a carbinolamine intermediate.[7][8]
-
Dehydration: The carbinolamine dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The remaining C2-amino group attacks the imine carbon in an intramolecular fashion to form a five-membered dihydro-imidazo ring.
-
Aromatization: The fused ring system aromatizes to the stable imidazo[4,5-b]pyridine product. This final step often occurs via oxidation, especially when reactions are run in solvents like nitrobenzene, or via elimination if the intermediate is suitably substituted.[8]
Caption: Workflow for Imidazo[4,5-b]pyridine ring formation.
This cyclization is highly efficient and serves as a primary strategy for building molecular complexity from the this compound core.
Experimental Protocols and Data
The trustworthiness of a synthetic method is validated by reproducible, high-yielding protocols. The formation of 2-aryl-imidazo[4,5-b]pyridines is a benchmark reaction for this substrate.
Protocol: Synthesis of 7-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from methodologies reported for the synthesis of analogous azabenzimidazoles.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 143.6 mg) in nitrobenzene (5 mL), add benzaldehyde (1.1 mmol, 116.7 mg).
-
Heating: Heat the reaction mixture to reflux (approx. 210 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature.
-
Precipitation: Dilute the cooled mixture with ethyl acetate (20 mL) to precipitate the crude product. The nitrobenzene solvent will remain in the filtrate.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with additional ethyl acetate to remove residual starting materials and nitrobenzene.
-
Purification: If necessary, the crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Synthesis of Substituted Azabenzimidazoles
The following table summarizes representative yields for the condensation of 2,3-diaminopyridines with various benzaldehydes, illustrating the general applicability of the cyclocondensation reaction.
| Entry | Diamine Precursor | Aldehyde Substituent | Yield (%) | Reference |
| 1 | 2,3-Diaminopyridine | 4-Methoxy | 85 | [7][8] |
| 2 | 2,3-Diaminopyridine | 4-Nitro | 89 | [7][8] |
| 3 | 2,3-Diaminopyridine | 2-Chloro | 78 | [7][8] |
| 4 | 5-Bromo-2,3-diaminopyridine | 4-Methoxy | 75 | [7][8] |
| 5 | 5-Bromo-2,3-diaminopyridine | 4-Nitro | 82 | [7][8] |
Table adapted from data presented in Oluwafemi, K. A. et al., Arkivoc, 2023.[7] The high yields across a range of electronically diverse aldehydes underscore the robustness of this transformation.
Strategic Considerations: Regioselectivity and Orthogonality
A key strategic consideration is the relative reactivity of the C4-chloride versus the diamine moiety. The choice of reagents and reaction conditions allows for selective functionalization.
-
SNAr First: Reactions with strong nucleophiles under conditions that do not favor condensation (e.g., lower temperatures, aprotic solvents) will preferentially lead to substitution at C4, leaving the diamine intact for subsequent transformations.
-
Cyclization First: Conversely, reacting the diamine with electrophiles like aldehydes or acyl chlorides under conditions promoting condensation/cyclization will yield the fused heterocyclic system, with the C4-chloride available for a subsequent SNAr reaction.
This "orthogonal" reactivity makes this compound an exceptionally powerful building block for constructing libraries of complex molecules in a controlled, stepwise manner.
Conclusion
This compound is a molecule of significant synthetic value, offering two distinct and highly useful points of reactivity. The electron-deficient nature of the pyridine ring activates the C4 position for nucleophilic aromatic substitution, while the vicinal diamine groups provide a reliable entry into fused heterocyclic systems like imidazo[4,5-b]pyridines. By understanding the underlying electronic principles and reaction mechanisms, researchers can strategically manipulate this intermediate to achieve efficient and controlled syntheses of complex target molecules for drug discovery and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. 24484-98-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 10. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Theoretical studies on "4-Chloropyridine-2,3-diamine"
An In-depth Technical Guide to the Theoretical and Experimental Landscape of 4-Chloropyridine-2,3-diamine
Executive Summary
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic diamino moiety, a pyridine ring, and a labile chlorine atom makes it a versatile precursor for the synthesis of complex heterocyclic systems, particularly imidazopyridines. This guide provides a comprehensive analysis of this compound, consolidating available experimental data with robust theoretical studies. We delve into its synthesis, structural characterization, spectroscopic signature, quantum chemical properties, and its potential as a scaffold for drug discovery. This document is intended for researchers, chemists, and professionals in drug development seeking a deep, actionable understanding of this pivotal molecule.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific functional groups onto this ring system allows for the fine-tuning of electronic properties, solubility, and receptor-binding interactions. This compound (C₅H₆ClN₃, MW: 143.57) emerges as a particularly valuable building block.[1][2] The ortho-diamine functionality is a classic precursor for cyclocondensation reactions to form fused five-membered rings, such as imidazoles. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or as a key site for modification via cross-coupling reactions, enabling the construction of diverse molecular architectures.[3][4]
This guide bridges the gap between theoretical prediction and practical application, offering a holistic view of the molecule's characteristics. By understanding its fundamental properties, from electron distribution to vibrational modes, researchers can better predict its reactivity and design more efficient synthetic strategies for novel therapeutic agents.
Synthesis and Purification
Proposed Synthetic Pathway: Nitration and Reduction
The logical precursor for this synthesis is 2-amino-4-chloropyridine. The amino group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating. Therefore, electrophilic nitration is expected to occur at the 3-position.
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is illustrative and based on analogous procedures. It must be adapted and optimized under controlled laboratory conditions.
-
Nitration of 2-Amino-4-chloropyridine:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice-water bath.
-
Slowly add 2-amino-4-chloropyridine in portions, ensuring the temperature does not exceed 10°C.
-
Once fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Maintain stirring at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the resulting solid (2-amino-4-chloro-3-nitropyridine), wash with cold water, and dry under vacuum.
-
-
Reduction to this compound:
-
Suspend the crude 2-amino-4-chloro-3-nitropyridine in a mixture of ethanol and water.
-
Add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 4-6 hours, monitoring by TLC.
-
After cooling, filter the mixture through celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Molecular Structure and Spectroscopic Characterization
The precise arrangement of atoms and their electronic environment dictates the molecule's physical and chemical properties. While the crystal structure for the 4-chloro isomer has not been reported, extensive data from its 5-chloro counterpart provides a reliable model for its structural and spectroscopic features.[5][6][7]
Crystallographic and Geometric Insights (Comparative Analysis)
The crystal structure of 5-chloropyridine-2,3-diamine reveals a nearly planar molecule, a common feature for such aromatic systems.[5][7] A key structural aspect is the orientation of the two amino groups. To minimize steric hindrance, they are twisted out of the pyridine ring plane.[5][6] For the 4-chloro isomer, similar planarity and amino group torsion are expected.
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can provide highly accurate predictions of the molecular geometry.
Table 1: Predicted Geometric Parameters (DFT) vs. Experimental Data for 5-Chloro Isomer
| Parameter | Predicted (4-Chloro Isomer) | Experimental (5-Chloro Isomer)[5] |
| C4-Cl Bond Length | ~1.74 Å | C5-Cl: 1.748 (3) Å |
| C2-N(H₂) Bond Length | ~1.39 Å | C2-N: 1.406 (4) Å |
| C3-N(H₂) Bond Length | ~1.38 Å | C3-N: 1.385 (4) Å |
| C2-C3-N-N Dihedral | ~10-20° | Torsion angles of 45° and 34° |
Spectroscopic Analysis
Spectroscopy provides a fingerprint of the molecule, confirming its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region corresponding to the two protons on the pyridine ring. The two amino groups will likely appear as two separate broad singlets due to their different chemical environments.
-
¹³C NMR Spectroscopy: The carbon spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the chlorine (C4) will be significantly influenced by the halogen's electronegativity.
-
FT-IR Spectroscopy: The infrared spectrum is characterized by specific vibrational modes. Key absorptions are expected for N-H stretching of the amino groups (typically 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=C/C=N ring stretching vibrations (1400-1650 cm⁻¹).[5]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies | Rationale / Notes |
| ¹H NMR (DMSO-d₆) | H5: ~7.3 ppm (d); H6: ~6.8 ppm (d); NH₂ (C2): ~5.6 ppm (br s); NH₂ (C3): ~5.1 ppm (br s) | Based on data for 5-chloropyridine-2,3-diamine and substituent effects.[5] |
| ¹³C NMR (DMSO-d₆) | C2: ~148 ppm; C3: ~132 ppm; C4: ~135 ppm; C5: ~118 ppm; C6: ~115 ppm | Estimated from known pyridine derivative spectra. |
| FT-IR (ATR, cm⁻¹) | ~3390, ~3310 (N-H str); ~3150 (Aryl C-H str); ~1640 (C=C str); ~1050 (C-Cl str) | Correlates well with experimental data for the 5-chloro isomer.[5] |
Theoretical and Computational Studies
Computational chemistry, particularly DFT, offers profound insights into the electronic structure and reactivity that are often difficult to probe experimentally.[8][9]
Caption: Workflow for the theoretical investigation of molecular properties.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the electron-rich amino groups and the pyridine ring.
-
LUMO: Represents the ability to accept an electron. It is likely distributed across the aromatic ring, with significant contribution at the C4 position, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution on the molecule.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the pyridine nitrogen and the amino groups.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. A positive region is anticipated near the hydrogen atoms of the amino groups and potentially at the C4 carbon.
Tautomerism
Like many amino-substituted heterocycles, this compound can exist in different tautomeric forms, primarily the amino and imino forms.[10][11] DFT calculations can determine the relative energies of these tautomers. For 2-aminopyridine derivatives, the amino form is overwhelmingly more stable than the imino form, and the same is expected for this molecule.[10]
Reactivity and Applications in Drug Development
The true value of this compound lies in its versatile reactivity, making it a powerful scaffold for building complex molecules.
Key Reactions
-
Cyclocondensation: The ortho-diamine moiety is primed for reaction with various dicarbonyl compounds (or their equivalents like carboxylic acids or aldehydes) to form the fused imidazopyridine ring system. This is a cornerstone reaction in the synthesis of many kinase inhibitors and other therapeutic agents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is activated towards substitution by nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of a wide range of side chains and functional groups, crucial for structure-activity relationship (SAR) studies.[3][12]
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the attachment of diverse aryl or alkyl groups.[4]
Caption: Major reaction pathways for this compound.
Role in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a privileged structure in drug discovery. Derivatives have shown a wide range of biological activities. The applications of related chloropyridine amines underscore this potential:
-
Enzyme Inhibitors: As seen with its isomers, it can serve as a precursor for aldose reductase inhibitors and amino acid oxidase inhibitors.[5]
-
Antimicrobial Agents: Schiff bases derived from 2-amino-4-chloropyridine have demonstrated significant antimicrobial effects.[13]
-
Agrochemicals: Related compounds like 4-Amino-2-chloropyridine are key intermediates for plant growth regulators and pesticides, highlighting the broad utility of this chemical class.[14][15]
Conclusion and Future Outlook
This compound is a molecule of high strategic value, possessing three distinct points for chemical modification. Theoretical studies confirm its electronic properties are well-suited for the key reactions—cyclocondensation and nucleophilic substitution—that make it a valuable synthetic intermediate. While direct experimental data for this specific isomer is limited, robust comparisons with closely related compounds provide a clear and reliable picture of its expected behavior.
Future research should focus on the experimental validation of its predicted properties, including a definitive single-crystal X-ray structure determination. Furthermore, the exploration of its use in synthesizing novel compound libraries, particularly targeting kinases and other enzymes implicated in disease, represents a promising avenue for drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloropyridine-3,4-diamine | C5H6ClN3 | CID 285736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The reaction of 4‐chloropyridine with some amines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of 6-Chloro-Substituted Imidazo[4,5-b]pyridines Utilizing 4-Chloropyridine-2,3-diamine
An In-Depth Technical Guide
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a bioisostere of natural purines, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structural and electronic similarity to the building blocks of DNA and RNA allows molecules incorporating this core to interact with a wide array of biological macromolecules, including proteins, DNA, and RNA.[3] This has led to the discovery of imidazo[4,5-b]pyridine derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5][6] Many of these compounds function as kinase inhibitors, interfering with cellular signaling pathways crucial for the proliferation of cancerous cells.[3][7]
This application note provides a comprehensive technical guide for the synthesis of the imidazo[4,5-b]pyridine core, focusing on the versatile and strategic starting material, 4-chloropyridine-2,3-diamine. We will explore the fundamental cyclocondensation strategies, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices. The inherent chlorine substituent in the final product serves as a valuable synthetic handle for further molecular diversification, a critical feature for structure-activity relationship (SAR) studies in drug discovery.[8]
Part 1: The Core Synthetic Strategy via Cyclocondensation
The most direct and widely adopted method for constructing the imidazo[4,5-b]pyridine skeleton is the cyclocondensation of an ortho-diaminopyridine with a suitable one-carbon electrophile. In our case, this compound serves as the diamine component. The reaction proceeds by forming two new carbon-nitrogen bonds to close the five-membered imidazole ring. The choice of the one-carbon unit (e.g., an aldehyde, carboxylic acid, or orthoester) directly determines the substituent at the C2 position of the final heterocyclic product, offering a powerful tool for tuning the molecule's biological activity.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Chloropyridine-2,3-diamine as a Privileged Precursor for Advanced Kinase Inhibitors
<
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in the design of potent kinase inhibitors due to its structural resemblance to the native purine core of ATP.[1][2] This guide provides an in-depth technical overview and detailed protocols for leveraging 4-Chloropyridine-2,3-diamine, a critical and versatile precursor, in the synthesis of this privileged heterocyclic system. We will focus on the synthesis of inhibitors targeting the Aurora kinase family, key regulators of cell division frequently overexpressed in various cancers.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to capitalize on this efficient synthetic route.
PART 1: The Core Synthetic Transformation: Rationale and Mechanism
The primary utility of this compound lies in its capacity for facile cyclocondensation to form the imidazo[4,5-b]pyridine core. This transformation is typically achieved by reacting the diamine with an aldehyde under oxidative conditions or with a carboxylic acid (or its equivalent) followed by dehydration.[1]
Causality Behind Experimental Choices:
-
The Diamine Moiety: The ortho-positioning of the two amine groups is critical. One amine acts as a nucleophile, attacking the carbonyl of the reaction partner (e.g., an aldehyde), while the other is poised for the subsequent intramolecular cyclization to form the stable, aromatic imidazole ring.
-
The Chlorine Atom: The chloro-substituent at the 4-position of the pyridine ring serves a dual purpose. It electron-withdrawing nature can influence the reactivity of the diamine. More importantly, it provides a reactive handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
-
Reaction Conditions: The choice of reagent dictates the conditions. Condensation with an aldehyde often proceeds in a solvent like nitrobenzene or DMSO at elevated temperatures, which facilitates both the initial imine formation and the subsequent oxidative cyclization.[5][6]
PART 2: Application Protocol: Synthesis of an Imidazo[4,5-b]pyridine Core Targeting Aurora Kinases
This protocol details the synthesis of a key intermediate for a class of potent pan-Aurora kinase inhibitors, exemplified by compounds like Danusertib (PHA-739358).[7][8] These inhibitors play a crucial role in cancer research by disrupting mitotic progression in tumor cells.[3]
Protocol: Two-Step Synthesis of 7-Chloro-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
This protocol is adapted from established methodologies for forming the core of various kinase inhibitors.
Step 1: Condensation and Oxidative Cyclization
-
Objective: To condense this compound with 2,4-dichlorobenzaldehyde to form the fused imidazopyridine ring system.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
2,4-Dichlorobenzaldehyde (1.05 eq)
-
Nitrobenzene (as solvent)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Ethyl acetate (for precipitation and washing)
-
-
Procedure:
-
To a round-bottom flask, add this compound and nitrobenzene.
-
Add 2,4-dichlorobenzaldehyde to the mixture.
-
Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere and stir for 4-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add ethyl acetate to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with ethyl acetate to remove residual nitrobenzene and unreacted starting materials.
-
Dry the product under vacuum to yield the desired 7-chloro-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine.
-
Self-Validating System & Troubleshooting:
-
Expected Outcome: A light brown or off-white solid.
-
Purity Check: The purity of the product should be assessed by ¹H NMR and LC-MS. The NMR spectrum should show the characteristic aromatic protons of both the imidazopyridine and dichlorophenyl moieties.
-
Troubleshooting: If the reaction does not go to completion, extend the reaction time. If significant byproducts are observed, purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) may be necessary. The high boiling point of nitrobenzene can make its removal challenging; ensure thorough washing with a suitable solvent like ethyl acetate or hexanes.
Data Presentation: Expected Results & Kinase Inhibition Profile
The synthesized core can be further elaborated to produce final inhibitors like Danusertib. The biological activity of such compounds is typically evaluated in cell-free kinase assays.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Danusertib (PHA-739358) | Aurora A | 13 | [9][10] |
| Aurora B | 79 | [9][10] | |
| Aurora C | 61 | [9][10] | |
| Abl | 25 | [10] | |
| FGFR1 | 47 | [10] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
PART 3: Visualizations & Pathways
Synthetic Workflow Diagram
The following diagram illustrates the key transformation described in the protocol.
Caption: Synthetic route from this compound to the core scaffold.
Reaction Mechanism
The cyclocondensation follows a well-established pathway for imidazole formation.
Caption: Mechanistic steps for the formation of the imidazopyridine ring.
Biological Context: Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper mitotic progression. Their inhibition leads to defects in chromosome segregation and, ultimately, cell death, making them attractive cancer targets.[3][11][12]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: 4-Chloropyridine-2,3-diamine as a Versatile Precursor for Novel Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-chloropyridine-2,3-diamine as a pivotal starting material for the synthesis of novel heterocyclic compounds, with a particular focus on the pyrido[2,3-b]pyrazine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals. We will detail the synthesis of the precursor, its application in cyclocondensation reactions, and subsequent derivatization strategies. The protocols herein are designed to be robust and reproducible, with causal explanations for key experimental choices. The potential biological significance of the resulting nitrogen-containing heterocycles, which are known to possess a wide range of therapeutic properties, is also discussed.[1][2][3]
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[2][3] Their prevalence in biologically active molecules underscores the continuous need for efficient and modular synthetic routes to access novel scaffolds.[1] this compound is a highly valuable and versatile bifunctional building block. Its structure contains two key features that can be exploited for complex molecule synthesis:
-
An ortho-Diamine Moiety: The adjacent amino groups at the C2 and C3 positions are primed for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents. This reaction reliably forms a pyrazine ring, leading directly to the fused pyrido[2,3-b]pyrazine system.[4][5]
-
A Reactive Chloro-Substituent: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). This provides a secondary reaction handle for introducing a wide array of functional groups, enabling the creation of diverse chemical libraries from a common heterocyclic core.[6][7]
This dual reactivity makes this compound an ideal starting point for generating libraries of compounds for screening in drug discovery and materials science.
Synthesis of the Key Precursor: this compound
The efficient synthesis of the diamine precursor is critical. A reliable and high-yielding method involves the reduction of its nitro-analogue, 2-amino-4-chloro-3-nitropyridine.
Workflow for Precursor Synthesis
Caption: Synthesis of this compound via nitro group reduction.
Protocol 1: Preparation of this compound[8]
This protocol details the reduction of 2-amino-4-chloro-3-nitropyridine using iron powder in the presence of ammonium chloride. This method is effective, cost-efficient, and avoids the use of more hazardous or expensive catalytic hydrogenation systems.
Materials:
-
2-Amino-4-chloro-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
n-Propanol
-
Deionized Water
-
Diatomaceous earth (Celite®)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (Buchner funnel)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-4-chloro-3-nitropyridine (2.0 g, 11.52 mmol, 1.0 equiv) in a solvent mixture of n-propanol and water (20 mL total volume).
-
To this solution, add iron powder (3.23 g, 57.84 mmol, 5.0 equiv) and ammonium chloride (3.06 g, 57.21 mmol, 5.0 equiv) sequentially at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 70°C with vigorous stirring.
-
Maintain the temperature and stirring for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Perform a hot filtration through a pad of diatomaceous earth to remove the iron powder and iron salts. Wash the filter cake with a small amount of the propanol/water solvent.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting residue is the target product, this compound, which can be used in the next step, often without further purification.
Expected Outcome: This procedure typically affords the target compound as a solid with a high yield (approx. 97%).[8]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-chloro-3-nitropyridine | [8] |
| Key Reagents | Fe powder, NH₄Cl | [8] |
| Solvent | n-Propanol / Water | [8] |
| Temperature | 70°C | [8] |
| Reaction Time | 2 hours | [8] |
| Typical Yield | ~97% | [8] |
Core Application: Synthesis of 7-Chloro-pyrido[2,3-b]pyrazines
The flagship application of this compound is its reaction with 1,2-dicarbonyl compounds to form the pyrido[2,3-b]pyrazine heterocyclic system. This scaffold is of significant interest due to its prevalence in compounds with antibacterial and other biological activities.[9]
General Reaction Scheme
Caption: General workflow for pyrido[2,3-b]pyrazine synthesis.
Protocol 2: General Procedure for Cyclocondensation
This protocol describes a general method for the synthesis of 2,3-disubstituted-7-chloro-pyrido[2,3-b]pyrazines. The choice of solvent and the need for a catalyst can vary depending on the reactivity of the dicarbonyl compound. Acetic acid or ethanol are common solvents, with the former often acting as a catalyst.
Materials:
-
This compound
-
A 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent like ethanol or glacial acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0-1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Causality and Optimization:
-
Solvent Choice: Acetic acid can protonate the carbonyl groups, activating them towards nucleophilic attack by the diamine, thus catalyzing the reaction. Ethanol is a less acidic and more benign solvent choice.
-
Equivalents: Using a slight excess of the dicarbonyl compound can help drive the reaction to completion, but a large excess can complicate purification.
| 1,2-Dicarbonyl Reactant | R1 | R2 | Product |
| Glyoxal | H | H | 7-Chloro-pyrido[2,3-b]pyrazine |
| 2,3-Butanedione (Diacetyl) | CH₃ | CH₃ | 7-Chloro-2,3-dimethyl-pyrido[2,3-b]pyrazine |
| Benzil | Phenyl | Phenyl | 7-Chloro-2,3-diphenyl-pyrido[2,3-b]pyrazine |
Post-Condensation Derivatization via SNAr
The true synthetic power of this methodology is realized in the second stage: derivatization of the 7-chloro-pyrido[2,3-b]pyrazine core. The chlorine atom is activated by the electron-withdrawing nitrogen atoms in the fused ring system, making it a good substrate for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, or alkoxides, to generate a diverse library of compounds.
Scheme for SNAr Derivatization
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reaction of 4‐chloropyridine with some amines | Semantic Scholar [semanticscholar.org]
- 8. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]
- 9. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cyclocondensation of 4-Chloropyridine-2,3-diamine for Heterocyclic Scaffolding
Introduction: The Strategic Value of 4-Chloropyridine-2,3-diamine
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound is a pivotal starting material, a bifunctional building block uniquely primed for constructing fused heterocyclic systems. Its strategic importance lies in the vicinal diamine arrangement, which is ideal for cyclocondensation reactions to form a five-membered imidazole ring, and the presence of a chlorine atom at the 4-position of the pyridine ring. This chloro-substituent is not merely a passive feature; it serves as a versatile synthetic handle for post-condensation modifications, enabling the development of diverse compound libraries.
The primary products derived from this precursor are derivatives of 7-chloro-3H-imidazo[4,5-b]pyridine . This scaffold is of immense interest to drug development professionals because it is a bioisostere of purine, a fundamental component of DNA and RNA.[1][2] This structural mimicry allows imidazo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, exhibiting properties such as kinase inhibition, as well as anticancer, antiviral, and anti-inflammatory activities.[2][3][4]
This document provides a detailed guide to the key cyclocondensation reactions of this compound, offering both mechanistic insights and field-tested laboratory protocols for researchers.
Part 1: Core Cyclocondensation Strategies
The fundamental reaction involves the condensation of the two adjacent amino groups of this compound with a reagent that provides a single carbon atom (or a carbon and its substituent), which will become the C2 position of the resulting imidazole ring. The choice of this reagent dictates the nature of the C2-substituent, allowing for tailored molecular design.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Strategic Application of 4-Chloropyridine-2,3-diamine in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
Introduction: The Unassuming Precursor to a Privileged Scaffold
In the landscape of medicinal chemistry, the synthetic utility of a building block is paramount to its value in drug discovery. 4-Chloropyridine-2,3-diamine, a deceptively simple molecule, represents a critical starting material for the construction of the imidazo[4,5-b]pyridine scaffold. This bicyclic aromatic system is a purine isostere and is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] The strategic placement of the chloro-substituent and the vicinal diamines on the pyridine ring offers medicinal chemists a versatile handle for generating diverse libraries of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition.[2] This application note will provide an in-depth guide to the utilization of this compound in the synthesis of imidazo[4,5-b]pyridine-based compounds and highlight their applications in medicinal chemistry.
Core Synthesis: From Diamine to Imidazopyridine
The primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of the imidazo[4,5-b]pyridine core. This transformation is typically achieved through a condensation reaction with a carboxylic acid or its derivative, a process known as the Phillips cyclization. The resulting 7-chloro-1H-imidazo[4,5-b]pyridine serves as a versatile intermediate for further functionalization.
General Protocol for the Synthesis of 7-Chloro-1H-imidazo[4,5-b]pyridines
This protocol describes a general method for the cyclization of this compound with a carboxylic acid to form the corresponding 7-chloro-1H-imidazo[4,5-b]pyridine derivative.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Inert solvent (e.g., toluene, xylene)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Cyclization: Add polyphosphoric acid (PPA) or Eaton's reagent as the dehydrating agent and solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.
-
Heating: Heat the reaction mixture to 100-140 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-chloro-1H-imidazo[4,5-b]pyridine derivative.
Causality Behind Experimental Choices:
-
Polyphosphoric acid (PPA) or Eaton's reagent: These are strong dehydrating agents that facilitate the intramolecular cyclization by promoting the formation of the amide intermediate and its subsequent ring closure to the imidazole.
-
Inert atmosphere: Prevents potential oxidation of the diamine starting material and other sensitive functional groups at elevated temperatures.
-
Quenching on ice and neutralization: This is a critical step to safely neutralize the strong acid and to precipitate the product, which is often a solid at neutral pH.
Medicinal Chemistry Applications of the Imidazo[4,5-b]pyridine Scaffold
The 7-chloro-1H-imidazo[4,5-b]pyridine intermediate is a valuable platform for the synthesis of a variety of bioactive molecules. The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse substituents and the fine-tuning of pharmacological properties.
Kinase Inhibitors
A significant application of the imidazo[4,5-b]pyridine scaffold is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazo[4,5-b]pyridine core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.
Table 1: Examples of Kinase Targets for Imidazo[4,5-b]pyridine-based Inhibitors
| Kinase Target | Therapeutic Area | Reference |
| Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative diseases, Bipolar disorder | [4][5][6][7] |
| Cyclin-Dependent Kinase 9 (CDK9) | Cancer | [2] |
| Pim-1 Kinase | Cancer | [8] |
| Spleen Tyrosine Kinase (Syk) | Inflammatory diseases, Cancer | [3] |
Anticancer Agents
Beyond specific kinase inhibition, the imidazo[4,5-b]pyridine scaffold has been explored for the development of broader anticancer agents.[2][9] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The ability to easily modify the scaffold allows for the optimization of activity against specific cancer cell lines.
Other Therapeutic Areas
The versatility of the imidazo[4,5-b]pyridine core extends to other therapeutic areas as well. For example, derivatives have been investigated as:
-
BET Inhibitors: For the management of neuropathic pain.[10]
-
PD-1/PD-L1 Antagonists: For cancer immunotherapy.[11]
-
Antiviral and Antifungal Agents: Demonstrating the broad biological potential of this scaffold.[12]
Experimental Workflow: From Scaffold to Lead Compound
The development of a lead compound from the this compound starting material follows a logical and iterative process.
Conclusion
This compound is a key building block in medicinal chemistry, providing a straightforward entry into the medicinally important imidazo[4,5-b]pyridine scaffold. Its utility in the synthesis of kinase inhibitors and other therapeutic agents makes it a valuable tool for drug discovery professionals. The protocols and applications outlined in this note demonstrate the strategic importance of this precursor in the development of novel therapeutics. The continued exploration of derivatives from this scaffold holds significant promise for addressing unmet medical needs.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 4-Chloropyridine-2,3-diamine
Introduction: 4-Chloropyridine-2,3-diamine (MW: 143.57 g/mol , Formula: C₅H₆ClN₃) is a pivotal scaffold in medicinal chemistry and materials science.[1] Its unique arrangement of vicinal amino groups ortho to a pyridine nitrogen, combined with a reactive chlorine handle at the C4 position, makes it an exceptionally versatile building block for the synthesis of a diverse array of fused heterocyclic systems. These derivatives, particularly imidazo[4,5-b]pyridines and their analogues, are of significant interest due to their structural similarity to purines, indoles, and other biologically relevant molecules, leading to a wide spectrum of pharmacological activities, including kinase inhibition and antimicrobial effects.[2][3][4][5]
This guide provides an in-depth exploration of the primary synthetic transformations originating from this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. We will delve into the construction of fused imidazole rings and the strategic modification of the C4-chloro position through modern cross-coupling chemistry.
Part 1: Synthesis of Fused Imidazo[4,5-b]pyridine Scaffolds
The most prominent application of this compound is its use as a precursor to the 7-chloro-3H-imidazo[4,5-b]pyridine core. The ortho-diamine functionality is primed for condensation and cyclization with a variety of one-carbon (C1) electrophiles. This approach, broadly known as the Phillips-Ladenburg synthesis, is a robust and widely employed strategy for imidazole ring formation.[3]
Logical Workflow: Imidazole Ring Formation
The general pathway involves the reaction of the diamine with a C1 source, leading to an intermediate that undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic fused-ring system.
Caption: General workflows for imidazo[4,5-b]pyridine synthesis.
Protocol 1: Oxidative Cyclocondensation with Aldehydes
This one-pot method is highly efficient for synthesizing 2-substituted imidazo[4,5-b]pyridines. The reaction proceeds through the formation of a Schiff base, followed by cyclization and subsequent oxidation, which can often be achieved using atmospheric oxygen.[3]
Causality and Expertise: The choice of solvent and catalyst is critical. Solvents like ethanol or DMF are common. While the reaction can proceed without a dedicated oxidant ("air oxidation"), the inclusion of a mild oxidizing agent or a promoter can significantly improve yields and reduce reaction times. Using a sodium bisulfite adduct of the aldehyde can be an effective strategy for certain substrates.[5]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 10-20 mL per mmol of diamine).
-
Addition of Aldehyde: Add the desired substituted aldehyde (1.0-1.2 eq.) to the solution. If using a solid aldehyde, it may be dissolved in a minimum amount of the reaction solvent first.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. For less reactive aldehydes or to improve yields, a catalyst/promoter can be added.
-
Option A (Air Oxidation): Reflux the mixture for 6-24 hours, leaving the top of the condenser open to the atmosphere (ensure adequate ventilation in a fume hood).[3]
-
Option B (Promoted Reaction): Add a promoter such as chlorotrimethylsilane (TMSCl) in DMF, which acts as a water scavenger, followed by air oxidation.[3]
-
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
| Reactant (Aldehyde) | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Ethanol, Reflux, Air | 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine | 80-90 | [3] |
| 4-Nitrobenzaldehyde | Na₂S₂O₅ adduct, DMF | 7-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | ~75 | [5] |
| 4-Chlorobenzaldehyde | Ethanol, Reflux, Air | 7-Chloro-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | ~85 | [3] |
Protocol 2: Dehydrative Cyclization with Carboxylic Acids
This classic approach utilizes carboxylic acids or their derivatives as the C1 source. The reaction requires conditions that facilitate the removal of two molecules of water.
Causality and Expertise: Using a strong acid like formic acid for non-substituted imidazoles, or a dehydrating agent like polyphosphoric acid (PPA) for other carboxylic acids, is essential to drive the equilibrium towards the cyclized product. The high temperatures are necessary to overcome the activation energy of amide bond formation and subsequent dehydration.
Detailed Step-by-Step Protocol:
-
Reagent Mixture: Place this compound (1.0 eq.) in a round-bottom flask.
-
Addition of Acid:
-
For 2-unsubstituted product: Add an excess of formic acid (e.g., 10 eq. or as solvent).
-
For 2-substituted products: Add the desired carboxylic acid (1.1 eq.) and a dehydrating agent/catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
-
-
Reaction Conditions: Heat the mixture to a high temperature (typically 100-150 °C) for several hours (4-12 h).
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution or solid NaHCO₃) until the pH is ~7-8. This step must be done slowly and with cooling, as the neutralization of strong acids is highly exothermic.
-
The product often precipitates upon neutralization. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
| Reactant (Acid) | Conditions | Product | Yield (%) | Reference |
| Formic Acid | Reflux, 6h | 7-Chloro-3H-imidazo[4,5-b]pyridine | High | [3] |
| Acetic Acid | PPA, 130°C | 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | Good | General Method |
Part 2: Functionalization via the C4-Chloro Group
The chloro-substituent on the synthesized imidazo[4,5-b]pyridine core (or on the starting diamine itself) is a versatile handle for introducing further molecular diversity. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this purpose.
Logical Workflow: Palladium-Catalyzed Cross-Coupling
The catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.
Caption: Key palladium-catalyzed cross-coupling reactions.
Protocol 3: Suzuki-Miyaura C-C Bond Formation
This reaction is ideal for installing aryl, heteroaryl, or vinyl groups at the C4 position by forming a new carbon-carbon bond.
Causality and Expertise: The success of a Suzuki coupling on a chloro-heterocycle often depends on the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or NHC ligands like IPr) which promote the difficult oxidative addition step of the Pd(0) catalyst to the strong Ar-Cl bond.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is also crucial for activating the boronic acid partner.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial containing a stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add the 7-chloro-imidazo[4,5-b]pyridine derivative (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Water.
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Substrate | Boronic Acid | Catalyst/Ligand | Base / Solvent | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | K₃PO₄ / t-AmylOH | ~70-80 (C4 selective) | [6] |
| 3-Amino-2-chloropyridine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME | High | [7] |
Note: Data for analogous systems are provided to illustrate typical conditions, as direct examples for 7-chloro-imidazo[4,5-b]pyridine can be application-specific.
Protocol 4: Buchwald-Hartwig C-N Bond Formation
This powerful reaction enables the coupling of primary or secondary amines to the C4 position, providing access to a wide range of aminated derivatives.
Causality and Expertise: Similar to the Suzuki reaction, coupling with an electron-rich chloropyridine requires a specialized catalytic system. The presence of multiple nitrogen atoms in the substrate (pyridine, imidazole, and potentially the coupling amine) can coordinate to and inhibit the palladium catalyst. Therefore, bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are often essential to facilitate the reaction and prevent catalyst deactivation.[8] Strong, non-nucleophilic bases like LiHMDS or NaOtBu are typically required.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere: Follow the same procedure as in Protocol 3 to set up the reaction under an inert atmosphere.
-
Reagent Addition: To the reaction vessel, add the 7-chloro-imidazo[4,5-b]pyridine derivative (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 eq.).
-
Solvent and Amine Addition: Add a degassed anhydrous aprotic solvent (e.g., Toluene or Dioxane), followed by the amine coupling partner (1.1-1.5 eq.).
-
Reaction Conditions: Heat the mixture to 80-120 °C with vigorous stirring for 6-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
| Substrate | Amine | Catalyst System | Base / Solvent | Product Type | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS / Toluene | N³-arylated 2,3-diaminopyridine | [8] |
| 2-Iodo-4-chloropyrrolopyridine | Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 4-amino-pyrrolopyridine | [9] |
Note: Conditions are based on structurally related heterocyclic systems and demonstrate the required catalyst/ligand classes.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Chloropyridine-2,3-diamine as a Key Building Block in Modern Agrochemical Synthesis
Introduction
4-Chloropyridine-2,3-diamine is a pivotal heterocyclic intermediate in the synthesis of a variety of agrochemicals. Its unique structure, featuring a pyridine ring substituted with a chlorine atom and two adjacent amino groups, offers a versatile platform for constructing complex molecular architectures. The vicinal diamines are primed for cyclization reactions to form fused heterocyclic systems, while the chlorine atom at the 4-position provides a reactive site for subsequent nucleophilic substitution or cross-coupling reactions. These features allow for the introduction of diverse functional groups to fine-tune the biological activity, selectivity, and physicochemical properties of the final product. This guide explores the application of this compound in agrochemical synthesis, with a focus on the preparation of imidazo[4,5-b]pyridine cores, which are prevalent in numerous commercial and developmental herbicidal compounds.
Core Application: Synthesis of Imidazo[4,5-b]pyridine Scaffolds
The most prominent application of this compound in the agrochemical sector is its use as a precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold. This bicyclic system is a key component of several acetolactate synthase (ALS) inhibiting herbicides. The general synthetic strategy involves the condensation of the 2,3-diamine moiety with a suitable one-carbon electrophile, such as a carboxylic acid or its derivative, to form the imidazole ring.[1]
Mechanistic Rationale
The formation of the imidazo[4,5-b]pyridine ring from this compound typically proceeds through a condensation-dehydration sequence.[1] When reacting with a carboxylic acid, one of the amino groups acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization involving the second amino group lead to the formation of the fused imidazole ring. The choice of reaction conditions, such as the presence of an acid catalyst or high temperatures, is crucial for driving the reaction towards completion. The chlorine atom at what becomes the 7-position of the imidazo[4,5-b]pyridine ring is often retained in the intermediate, serving as a handle for late-stage functionalization to build molecular complexity and modulate herbicidal activity.
General Synthetic Workflow
The overall process can be visualized as a two-stage approach: initial core scaffold synthesis followed by diversification. This modular strategy is highly efficient in agrochemical discovery, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: General workflow for agrochemical synthesis.
Detailed Protocol 1: Synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine
This protocol details the synthesis of a core intermediate from this compound and acetic acid.
Reaction Scheme:
(Image of the chemical reaction showing this compound reacting with acetic acid to form 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 143.57 | 10.0 g | 69.6 | 1.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Polyphosphoric Acid (PPA) | - | 50 g | - | Catalyst |
| Sodium Bicarbonate (sat. aq. sol) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 69.6 mmol) and glacial acetic acid (100 mL).
-
Catalyst Addition: While stirring, carefully add polyphosphoric acid (50 g). The mixture will become viscous.
-
Cyclization: Heat the reaction mixture to reflux (approximately 120-130 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Causality Note: PPA acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization to form the imidazole ring.[1]
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice water with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Expert Insight: The neutralization must be done slowly and with cooling to control the effervescence and prevent overheating.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine as a solid.
Expected Yield: 75-85%.
Detailed Protocol 2: Downstream Functionalization via Suzuki Cross-Coupling
This protocol demonstrates the diversification of the 7-chloro-imidazo[4,5-b]pyridine intermediate through a palladium-catalyzed Suzuki cross-coupling reaction.
Reaction Scheme:
(Image of the chemical reaction showing 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine reacting with an arylboronic acid in the presence of a palladium catalyst to form a 7-aryl-substituted product)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | 167.59 | 5.0 g | 29.8 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 5.44 g | 35.8 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 1.03 g | 0.89 | 0.03 |
| Sodium Carbonate (2M aq. sol) | 105.99 | 30 mL | 60.0 | 2.0 |
| Toluene | - | 100 mL | - | Solvent |
| Ethanol | - | 25 mL | - | Co-solvent |
Procedure:
-
Inert Atmosphere: To a 250 mL Schlenk flask, add 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (5.0 g, 29.8 mmol), 4-methoxyphenylboronic acid (5.44 g, 35.8 mmol), and Pd(PPh₃)₄ (1.03 g, 0.89 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add toluene (100 mL) and ethanol (25 mL) via syringe.
-
Base Addition: Add the 2M aqueous sodium carbonate solution (30 mL).
-
Causality Note: The base is essential for the transmetalation step in the Suzuki catalytic cycle. The biphasic solvent system (toluene/ethanol/water) ensures all reagents are sufficiently soluble.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (Eluent: gradient of Ethyl Acetate in Hexane) to yield the desired product.
Expected Yield: 70-80%.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is a highly valuable and versatile building block in the field of agrochemical synthesis. Its ability to readily form the imidazo[4,5-b]pyridine scaffold, combined with the potential for late-stage functionalization at the chlorine-substituted position, provides a robust platform for the discovery and development of novel herbicides and other plant protection agents. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this important intermediate.
References
The Art of Molecular Scaffolding: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloropyridine-2,3-diamine
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of pharmaceuticals and functional materials. Among the myriad of substituted pyridines, 4-Chloropyridine-2,3-diamine emerges as a particularly valuable building block. The presence of two adjacent amino groups offers a gateway to the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres and exhibit a wide spectrum of biological activities.[1][2][3] The chlorine atom at the 4-position provides a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the art of chemical synthesis.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into overcoming the inherent challenges associated with the use of a deactivated chloro-heterocycle bearing two potentially coordinating amino groups.
The Challenge and Opportunity of this compound
The primary challenge in the cross-coupling of this compound lies in the inertness of the C-Cl bond compared to its bromide or iodide counterparts.[4][5] The oxidative addition of the C-Cl bond to a palladium(0) center is often the rate-limiting step of the catalytic cycle.[5] Furthermore, the presence of the two amino groups, while synthetically desirable for subsequent transformations, can potentially chelate the palladium catalyst, leading to catalyst deactivation.
However, with the advent of sophisticated ligand systems, these hurdles can be effectively overcome. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven instrumental in enhancing the reactivity of palladium catalysts towards aryl chlorides.[6][7] These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition.[8]
This guide will focus on four major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck-Mizoroki Reaction: Formation of C-C bonds with alkenes.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and hetero-biaryl linkages.[9][10] For a substrate like this compound, this reaction opens the door to a vast chemical space of substituted diaminopyridines.
Causality Behind Experimental Choices
-
Catalyst System: The choice of a palladium precursor and ligand is paramount. For the less reactive 4-chloro substrate, traditional catalysts like Pd(PPh₃)₄ may prove sluggish.[9] More advanced systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene ligands (e.g., IPr) are often necessary to facilitate the challenging oxidative addition step.[6][7] Pre-formed palladium precatalysts can also offer enhanced activity and reproducibility.[11]
-
Base: A base is required to activate the boronic acid for transmetalation.[12] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and yields, and often needs to be empirically optimized.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[12] The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, briefly purge a mixture of Pd₂(dba)₃ and XPhos with an inert gas. Add this catalyst/ligand mixture to the Schlenk tube.
-
Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle two more times.
-
Add the degassed 1,4-dioxane and water to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyridine-2,3-diamine.
Data Summary: Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | Good to Excellent |
| Pd/IPr | K₃PO₄ | Dioxane | RT-80 | 24 | Excellent |
Note: Yields are generalized based on reactions with similar chloropyridine substrates and may vary depending on the specific arylboronic acid used.[4]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5][13] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to novel substituted diaminopyridines with potential applications in drug discovery.
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, the choice of ligand is critical for the amination of chloropyridines. Sterically hindered and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos are highly effective.[5][14] Palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred over simple palladium salts like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[5]
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require more active catalyst systems and higher reaction temperatures.[5]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used.[5] Rigorous exclusion of water and oxygen is crucial to prevent catalyst deactivation and hydrodehalogenation side reactions.[5]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
Inside a glovebox, add the RuPhos Pd G3 precatalyst, RuPhos ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and the primary amine.
-
Add the anhydrous, degassed toluene.
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| RuPhos | NaOtBu | Toluene | 80-110 | 12-24 | Good to Excellent |
| BrettPhos | NaOtBu | Dioxane | 80-110 | 12-24 | Good to Excellent |
| Josiphos | Cs₂CO₃ | Toluene | 100-120 | 24 | Moderate to Good |
Note: Yields are generalized based on reactions with similar chloropyridine substrates and may vary depending on the specific amine used.[5][15]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to introduce alkynyl moieties onto the pyridine ring, creating versatile intermediates for further transformations.[16][17] This reaction typically employs a dual catalyst system of palladium and copper(I).[16]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is used.[16][18] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as a base to deprotonate the alkyne and as a solvent.[17]
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.[19] Anhydrous and anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[16]
Experimental Workflow: Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL, anhydrous and degassed)
-
THF (5 mL, anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the tube and backfill with argon. Repeat this cycle two more times.
-
Add the anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Sonogashira Coupling
| Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT-60 | Good |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | RT-70 | Good to Excellent |
| Pd₂(dba)₃/Ligand | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | Moderate to Good |
Note: Yields are generalized based on reactions with similar chloropyridine substrates and may vary depending on the specific alkyne used.[16][18]
Heck-Mizoroki Reaction: Olefin Arylation
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[20][21] While less commonly employed for this specific scaffold compared to the other methods, it remains a viable option for introducing vinyl groups or more complex unsaturated side chains.
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst, often used in conjunction with a phosphine ligand.[22][23] For challenging substrates, ligand-free conditions using a palladium source like PdCl₂ in a polar aprotic solvent can sometimes be effective.[24]
-
Base: An inorganic base like K₂CO₃ or NaOAc, or an organic base such as triethylamine, is required to neutralize the HX generated during the reaction.[22][23]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used to facilitate the reaction.[25]
Experimental Workflow: Heck-Mizoroki Reaction
Caption: Experimental workflow for Heck-Mizoroki reaction.
Protocol 4: Heck-Mizoroki Reaction of this compound with an Alkene
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
DMF (5 mL, anhydrous)
Procedure:
-
To a pressure tube, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Add the alkene and anhydrous DMF.
-
Seal the pressure tube and purge with argon for 5-10 minutes.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture and dilute the filtrate with water.
-
Extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Heck-Mizoroki Reaction
| Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80-120 | Moderate |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 120-140 | Moderate to Good |
| PdCl₂ | None | NaOAc | NMP | 140-160 | Moderate |
Note: Yields are generalized based on reactions with similar chloropyridine substrates and may vary depending on the specific alkene used.[21][24]
Conclusion: A Versatile Tool for Innovation
Palladium-catalyzed cross-coupling reactions provide an exceptionally powerful and versatile platform for the functionalization of this compound. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can effectively overcome the challenge of C-Cl bond activation and unlock a vast and diverse chemical space. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel substituted diaminopyridines, paving the way for the discovery of new pharmaceuticals and advanced materials. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the transformation of this valuable chemical scaffold.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for 4-Chloropyridine-2,3-diamine in Materials Science
Introduction: Unveiling the Potential of a Unique Building Block
4-Chloropyridine-2,3-diamine is a heterocyclic aromatic diamine that holds considerable, yet largely untapped, potential in the realm of advanced materials science. Its unique molecular architecture, featuring two nucleophilic amino groups at the 2 and 3 positions, a reactive chlorine atom at the 4-position, and a pyridine ring, makes it a versatile precursor for a variety of functional materials. The strategic placement of these functional groups allows for tailored synthesis of high-performance polymers and coordination-based materials with unique electronic, thermal, and mechanical properties.
The presence of the vicinal diamines facilitates the formation of five- or six-membered heterocyclic rings upon reaction with appropriate reagents, a key step in the synthesis of thermally stable polymers. The pyridine nitrogen introduces a site for metal coordination, hydrogen bonding, and potential quaternization, influencing solubility, processability, and the final properties of the material.[1][2] Furthermore, the chloro-substituent can act as a site for further functionalization or influence the electronic properties and reactivity of the monomer.[3][4]
This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed, field-proven protocols for the synthesis of novel polyimides, polyamides, and as a candidate ligand for metal-organic frameworks (MOFs).
Part 1: High-Performance Polymers from this compound
The primary amino groups of this compound serve as excellent nucleophiles for polymerization reactions with electrophilic co-monomers. This reactivity is the foundation for creating robust, thermally stable polymers such as polyimides and polyamides. The incorporation of the pyridine moiety into the polymer backbone is known to enhance thermal stability, mechanical strength, and solubility.[1][5]
Synthesis of Polyimides: A Pathway to Thermally Stable Materials
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) to form the final polyimide.[6][7]
Causality Behind Experimental Choices: The use of a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) is crucial as it readily dissolves the diamine and the resulting poly(amic acid), facilitating a high molecular weight polymer formation.[6] The initial reaction is conducted at low temperatures to control the exothermic reaction and prevent premature imidization. The subsequent imidization is achieved either thermally at high temperatures or chemically at lower temperatures using a dehydrating agent and a catalyst.[6]
Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound (≥97%)
-
Pyromellitic dianhydride (PMDA) (≥98%)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (≥98%)
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.436 g (10 mmol) of this compound in 20 mL of anhydrous DMAc.
-
Once the diamine has completely dissolved, cool the solution to 0-5 °C in an ice bath.
-
Slowly add 2.181 g (10 mmol) of PMDA in several small portions to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous, indicating the formation of the poly(amic acid).
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add 4.08 mL (40 mmol) of acetic anhydride and 3.23 mL (40 mmol) of anhydrous pyridine.
-
Stir the mixture at room temperature for 1 hour, then heat to 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
-
Polymer Precipitation and Purification:
-
Pour the polymer solution into 300 mL of vigorously stirring methanol.
-
A fibrous precipitate of the polyimide will form.
-
Collect the polymer by filtration, wash thoroughly with methanol, and then with hot water.
-
Dry the polyimide in a vacuum oven at 150 °C for 12 hours.
-
Characterization: The resulting polyimide can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the imide ring (characteristic peaks around 1780 and 1720 cm⁻¹), and by thermogravimetric analysis (TGA) to determine its thermal stability.[8][9]
Visualization of Polyimide Synthesis Workflow:
Caption: Workflow for the synthesis of a polyimide.
Synthesis of Polyamides: Creating Strong and Versatile Materials
Polyamides, commonly known as nylons, are another class of high-performance polymers characterized by the repeating amide linkage (-CO-NH-).[10] They are typically synthesized by the reaction of a diamine with a diacyl chloride.[10][11] The resulting polymers often exhibit high tensile strength and flexibility.
Causality Behind Experimental Choices: The reaction between a diamine and a diacyl chloride is rapid and exothermic.[11] Performing the reaction at low temperatures helps to control the reaction rate and obtain a higher molecular weight polymer. An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the diamine and halt the polymerization.[11]
Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound (≥97%)
-
Terephthaloyl chloride (≥99%)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.436 g (10 mmol) of this compound and 1.6 mL (20 mmol) of anhydrous pyridine in 20 mL of anhydrous NMP.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 10 mL of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into 300 mL of methanol to precipitate the polyamide.
-
Collect the polymer by filtration, and wash it with methanol and then with hot water to remove any unreacted monomers and pyridine hydrochloride.
-
Dry the polyamide in a vacuum oven at 80 °C for 24 hours.
-
Characterization: FTIR spectroscopy can be used to confirm the formation of the amide bond (characteristic peaks around 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II)).[12] The thermal properties can be assessed using TGA and Differential Scanning Calorimetry (DSC).
Quantitative Data Summary for Hypothetical Polymers:
| Polymer Type | Dianhydride/Diacyl Chloride | Expected TGA (Td5%) | Expected Glass Transition (Tg) | Solubility |
| Polyimide | Pyromellitic Dianhydride | > 500 °C | > 300 °C | Soluble in aprotic polar solvents (e.g., DMAc, NMP)[6][13] |
| Polyamide | Terephthaloyl Chloride | > 450 °C | > 250 °C | Soluble in aprotic polar solvents (e.g., NMP) |
Part 2: this compound as a Ligand for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[14] The pyridine nitrogen and the two amino groups in this compound present potential coordination sites for metal ions, making it a candidate for the synthesis of novel MOFs. The presence of multiple coordination sites can lead to the formation of diverse and complex network structures.[14][15]
Causality Behind Experimental Choices: Solvothermal synthesis is a common method for MOF crystallization, as the elevated temperature and pressure can facilitate the formation of thermodynamically stable crystalline phases.[14] The choice of metal salt and solvent is critical in determining the final structure and properties of the MOF.
Exploratory Protocol: Solvothermal Synthesis of a MOF using this compound and Zinc Nitrate
Materials:
-
This compound (≥97%)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (≥98%)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Procedure:
-
MOF Synthesis:
-
In a 20 mL glass vial, dissolve 28.7 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 0.5 °C/min.
-
-
Product Isolation and Activation:
-
If crystals have formed, carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
To activate the MOF (remove solvent molecules from the pores), immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Decant the ethanol and dry the crystals under vacuum at 120 °C for 12 hours.
-
Characterization: The resulting material can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity. The porosity of the MOF can be assessed by gas adsorption measurements (e.g., N₂ at 77 K).
Visualization of Potential MOF Formation:
Caption: Hypothetical formation of a MOF from metal ions and the diamine ligand.
Conclusion and Future Outlook
This compound presents a compelling case for exploration in materials science. The protocols outlined in this guide provide a solid foundation for the synthesis of novel high-performance polymers and porous crystalline materials. The unique combination of reactive sites on this monomer opens up avenues for creating materials with tailored properties for a wide range of applications, from electronics and aerospace to catalysis and gas separation. Further research into the derivatization of the chloro group and the exploration of a wider range of co-monomers and metal ions will undoubtedly unlock the full potential of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Chlorine Substituents on the Photovoltaic Properties of Monocyanated Quinoxaline-Based D-A-Type Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D-A-Type Quinoxaline-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. syntechinnovation.com [syntechinnovation.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloropyridine-2,3-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Chloropyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical building block. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical applicability.
Section 1: Synthesis Overview & Key Challenges
This compound is a vital intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active scaffolds. Its successful synthesis hinges on the careful execution of a two-step process: the regioselective nitration of a precursor followed by a controlled reduction. The primary challenges users encounter are poor regioselectivity during nitration, incomplete reduction, and product degradation due to the inherent instability of aromatic diamines.
This guide provides a robust framework for navigating these challenges, based on established chemical principles and validated laboratory procedures.
Synthetic Workflow Diagram
The most reliable and commonly employed synthetic route is illustrated below. It begins with the commercially available 4-amino-2-chloropyridine.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis.
Q1: What is the most critical step in this synthesis?
The regioselective nitration of 4-amino-2-chloropyridine (Step 1) is the most critical phase. The directing effects of the amino and chloro groups can lead to the formation of the undesired 4-amino-2-chloro-5-nitropyridine isomer.[1] Precise control over reaction temperature and the rate of acid addition is paramount to maximize the yield of the desired 3-nitro isomer.
Q2: Why is temperature control so important during nitration?
The nitration of activated pyridine rings is a highly exothermic reaction. Failure to maintain a low temperature (typically 0-10 °C) can lead to two primary issues:
-
Reduced Selectivity: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the 5-nitro isomer, resulting in a difficult-to-separate mixture.[1]
-
Safety Hazards: Uncontrolled exotherms can lead to runaway reactions, posing a significant safety risk from rapid gas evolution and potential degradation of the starting material.
Q3: Which reducing agent is best for converting the nitro group to an amine in Step 2?
The choice of reducing agent depends on scale, available equipment, and downstream purity requirements.
-
Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a cost-effective and robust method suitable for large-scale synthesis. It involves the reduction of the nitro group by metallic iron.[2]
-
Tin(II) Chloride (SnCl₂): A classic and effective method, though it generates tin-based waste products that require careful disposal.[3]
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is the cleanest method, as the only byproduct is water. It is ideal for producing high-purity material but requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of the pyrophoric catalyst.
Q4: My final product is dark brown/black. What causes this and how can I prevent it?
Aromatic diamines, like this compound, are highly susceptible to air oxidation, which forms colored polymeric impurities. To prevent this:
-
Inert Atmosphere: Perform the reaction work-up, solvent evaporation, and final product handling under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Prompt Handling: Purify and use the product as quickly as possible after synthesis. For storage, keep it in a sealed vial under an inert atmosphere at low temperatures and protected from light.
Q5: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Nitration (Step 1): Use a mobile phase like Ethyl Acetate/Hexanes (e.g., 1:2 v/v). The nitrated product will have a lower Rf value than the starting material. The product is often a bright yellow solid, which can also be a visual cue.[1]
-
Reduction (Step 2): Use a more polar mobile phase, such as Dichloromethane/Methanol (e.g., 95:5 v/v). The diamine product will be more polar (lower Rf) than the nitro-intermediate. Staining with ninhydrin can help visualize the newly formed amino group.
Section 3: Detailed Experimental Protocols
These protocols are provided as a baseline and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine (Intermediate)
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 volumes relative to the starting material).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 4-amino-2-chloropyridine (1.0 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding 65% nitric acid (1.1 eq.) to concentrated sulfuric acid (2 volumes) at 0 °C in a separate flask.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry to pH 7-8 using a cold aqueous solution of sodium hydroxide or ammonia.
-
The yellow precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude product.
-
Recrystallization from an ethanol/water mixture can be used for purification. A procedure for separating the 3-nitro and 5-nitro isomers involves recrystallization from an ethyl acetate/petroleum ether mixture.[1]
Protocol 2: Reduction to this compound (Final Product)
This protocol uses Iron/HCl, an adaptation of a common method for reducing aromatic nitro groups.[2]
-
Set up a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Add ethanol (10 volumes) and water (2 volumes) to the flask, followed by iron powder (5.0 eq.).
-
Add concentrated hydrochloric acid (1.0 eq.) and heat the mixture to a gentle reflux for 30 minutes to activate the iron.
-
Add the 4-amino-2-chloro-3-nitropyridine (1.0 eq.) in portions to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Once complete, cool the reaction to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure (preferably under a nitrogen stream) to obtain the crude this compound, which can be purified by recrystallization or column chromatography.
Section 4: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Troubleshooting Low Yield or Purity
Caption: Decision tree for troubleshooting common synthesis issues.
Data Summary Tables
Table 1: Recommended Conditions for Nitration (Step 1)
| Parameter | Recommended Value | Rationale & Key Insight |
| Temperature | 0 - 5 °C | Crucial for maximizing regioselectivity towards the 3-nitro isomer and preventing runaway reactions.[1] |
| Reagents | Conc. H₂SO₄, 65% HNO₃ | Sulfuric acid acts as a catalyst to form the active nitronium ion (NO₂⁺). |
| Stoichiometry | 1.0 - 1.2 eq. HNO₃ | Using a slight excess of nitric acid ensures complete conversion of the starting material. |
| Reaction Time | 2 - 4 hours | Monitor by TLC to avoid prolonged reaction times which can lead to side product formation. |
Table 2: Comparison of Common Reducing Agents (Step 2)
| Reducing Agent | Pros | Cons | Best For |
| Fe / HCl | Inexpensive, effective, scalable.[2] | Generates iron waste, workup can be tedious. | Large-scale, cost-sensitive syntheses. |
| SnCl₂ / HCl | High yield, reliable for nitro groups.[3] | Generates toxic tin waste, requires careful disposal. | Small to medium scale where waste is manageable. |
| Pd/C, H₂ (gas) | Very clean (byproduct is H₂O), high purity product. | Requires specialized pressure equipment, catalyst is expensive and pyrophoric. | Final steps in drug development where purity is paramount. |
References
Technical Support Center: Purification of 4-Chloropyridine-2,3-diamine
Welcome to the dedicated technical support resource for the purification of 4-Chloropyridine-2,3-diamine (CPC). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of CPC, ensuring you achieve the desired purity and yield for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₅H₆ClN₃ | Provides the elemental composition. |
| Molecular Weight | 143.57 g/mol | Useful for mass-based calculations. |
| Appearance | Off-white to light beige powder | Deviations may indicate impurities. |
| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate.[1] | Guides the selection of solvents for recrystallization and chromatography. |
| pKa | Estimated to be basic due to the amino groups. | The basic nature can lead to peak tailing in normal-phase chromatography. |
| Stability | Generally stable as a solid.[2][3] Can be susceptible to oxidation. | Care should be taken to avoid harsh oxidizing conditions during purification and storage. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
A. Recrystallization Troubleshooting
Q1: My this compound does not fully dissolve in the hot recrystallization solvent, or it oils out upon cooling.
Possible Causes:
-
Incorrect Solvent Choice: The solvent may not be suitable for the solubility profile of your compound.
-
Insufficient Solvent: Not enough solvent is being used to dissolve the compound at elevated temperatures.
-
Supersaturation: The solution is too concentrated, leading to the compound separating as an oil rather than forming crystals.
Solutions:
-
Solvent System Optimization:
-
For a polar compound like this compound, consider polar aprotic or protic solvents. Based on the purification of the closely related 2,3-diaminopyridine, which can be recrystallized from benzene, a mixture of a polar solvent with a non-polar one might be effective.[1]
-
Experiment with solvent pairs. For example, dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol, methanol, or ethyl acetate) and then add a hot, poor solvent (e.g., hexanes, heptane, or toluene) dropwise until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Adjust Solvent Volume: Gradually add more hot solvent until the compound fully dissolves. Be mindful not to add an excessive amount, as this will reduce the recovery yield.
-
Controlled Cooling: If an oil forms, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and then cool the solution more slowly. Seeding the solution with a small crystal of pure product can also encourage crystallization over oiling out.
B. Column Chromatography Troubleshooting
Q2: I am observing significant peak tailing of my compound during silica gel column chromatography.
Possible Causes:
-
Acidic Nature of Silica Gel: The amino groups on the pyridine ring are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimized to efficiently move the compound along the column.
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) is commonly used for this purpose.
-
A gradient elution from a less polar to a more polar solvent system can help to sharpen the peak. A common eluent system for aminopyridines is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
-
Alternative Stationary Phase:
-
Consider using a less acidic stationary phase like neutral alumina.
-
Reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with a buffer, can also be an effective alternative.
-
Q3: My this compound appears to be degrading on the column, resulting in colored impurities and low recovery.
Possible Causes:
-
Oxidation: Diaminopyridines can be susceptible to air oxidation, which may be catalyzed by the stationary phase.
-
Hydrolysis: Although less common for the chloro-substituent, prolonged exposure to aqueous or alcoholic mobile phases on an active surface could potentially lead to side reactions.
Solutions:
-
De-gas Solvents: Use solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Work Expeditiously: Do not let the compound sit on the column for an extended period.
-
Stability Test: Before committing a large amount of material to a column, spot a solution of your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new, more polar spots (indicative of degradation) have appeared.
-
Use of Antioxidants: In some cases, adding a very small amount of an antioxidant like BHT to the eluent can prevent on-column oxidation, but this should be done with caution as it will need to be removed later.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
While specific impurities depend on the synthetic route, common byproducts and degradation products for diaminopyridines can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Depending on the reaction, other isomers of chlorodiaminopyridine might be formed.
-
Oxidation Products: As seen with 3,4-diaminopyridine, oxidation can lead to the formation of nitro-derivatives (e.g., 4-amino-3-nitropyridine) or N-oxides.[4] These are typically more polar than the desired product.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase Screening:
-
Start with a 1:1 mixture of ethyl acetate and hexanes.
-
Try a gradient of methanol (0-10%) in dichloromethane.
-
If the compound remains at the baseline, add 1% triethylamine to the mobile phase.
-
-
Visualization: The compound should be visible under UV light (254 nm). You can also use a potassium permanganate stain, which will react with the amino groups.
Q3: How should I handle and store purified this compound?
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen). Studies on the related 3,4-diaminopyridine have shown it to be stable as a dry powder in capsules for extended periods.[2][3]
IV. Experimental Protocols
A. Protocol 1: Recrystallization of this compound
This is a general protocol and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or a mixture of ethanol and water). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
B. Protocol 2: Column Chromatography of this compound
This protocol is a starting point and should be optimized based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate with 0.5% triethylamine). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: A decision workflow for purifying this compound.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. sefh.es [sefh.es]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloropyridine-2,3-diamine
Welcome to the technical support center for the synthesis and application of 4-Chloropyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and handling of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and practical synthetic pathway involves a two-step process starting from 2-amino-4-chloropyridine. This precursor is first nitrated to yield 2-amino-4-chloro-3-nitropyridine, which is then subsequently reduced to the desired this compound.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store the compound at 4°C under an inert atmosphere (nitrogen or argon) and protected from light.[1][2] Aromatic diamines can be susceptible to oxidation and degradation when exposed to air and light.
Q3: What are the primary downstream applications of this compound?
This compound is a key building block in the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines.[3][4] These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically involves the cyclization of the diamine with reagents such as carboxylic acids, aldehydes, or phosgene derivatives.[3][4][5]
Q4: What safety precautions should be taken when working with this compound and its precursors?
Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The precursor, 2-amino-4-chloro-3-nitropyridine, is a nitroaromatic compound and should be handled with care. Phosgene and its derivatives, used in some cyclization reactions, are highly toxic and require specialized handling procedures.
Troubleshooting Guide: Synthesis of this compound
The critical step in the synthesis of this compound is the reduction of 2-amino-4-chloro-3-nitropyridine. The following sections address common issues encountered during this transformation.
Issue 1: Incomplete or Sluggish Reduction of the Nitro Group
Question: My reduction of 2-amino-4-chloro-3-nitropyridine is very slow or stalls before completion. What are the possible causes and solutions?
Answer: Incomplete reduction is a frequent challenge and can be attributed to several factors, particularly when using catalytic hydrogenation.
Root Causes and Solutions:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the surface of the metal catalyst (e.g., Pd/C, Pt/C), leading to deactivation.
-
Solution: Add a stoichiometric amount of a strong acid like hydrochloric acid (HCl) or a weaker acid such as acetic acid. The acid protonates the pyridine nitrogen, forming a pyridinium salt which prevents it from binding to the catalyst.
-
-
Insufficient Catalyst Loading or Activity: The amount of catalyst may be insufficient, or the catalyst may have lost its activity.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% for Pd/C). Ensure you are using a fresh, high-quality catalyst.
-
-
Inadequate Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can lead to a slow reaction rate.
-
Solution: Increase the hydrogen pressure. While balloon pressure may suffice for some reactions, using a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (e.g., 50 psi) is often more effective.
-
-
Poor Solubility of Starting Material: The nitro compound may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.
-
Solution: Select a solvent system in which the starting material is more soluble. Common solvents for this reduction include ethanol, methanol, ethyl acetate, and acetic acid. A co-solvent system may also be beneficial.
-
dot
Caption: Troubleshooting Incomplete Reduction.
Issue 2: Formation of Side Products, Particularly Dechlorination
Question: I am observing the formation of byproducts in my reaction, and I suspect I am losing the chloro substituent. How can I minimize this?
Answer: The loss of the chloro group (hydrodechlorination) is a known side reaction in the catalytic hydrogenation of chlorinated aromatic compounds.
Root Causes and Solutions:
-
Overly Aggressive Reduction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can promote hydrodechlorination.
-
Solution: Employ milder reaction conditions. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature and hydrogen pressure can also be beneficial.
-
-
Choice of Catalyst: Some catalysts are more prone to causing hydrodechlorination than others.
-
Solution: While Pd/C is commonly used, it can be aggressive. Consider using alternative catalysts such as Raney Nickel, which may be less prone to causing dehalogenation in some cases.
-
-
Alternative Reduction Methods: Catalytic hydrogenation is not the only option. Chemical reductions can offer better chemoselectivity.
dot
Caption: Minimizing Dechlorination.
Issue 3: Difficulty in Product Purification and Isolation
Question: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer: The purification of aromatic diamines can be challenging due to their polarity and potential instability.
Root Causes and Solutions:
-
Contamination with Metal Salts: If using a chemical reduction method like Fe/HCl or SnCl2, residual metal salts can contaminate the product.
-
Solution: After the reaction, basify the mixture with a suitable base (e.g., NaOH, NaHCO3) to precipitate the metal hydroxides. The product can then be extracted into an organic solvent like ethyl acetate. Thoroughly washing the organic layer with water and brine is crucial.
-
-
Polar Nature of the Product: The two amino groups make the product quite polar, which can complicate extraction and chromatographic purification.
-
Solution: Use a polar organic solvent for extraction, such as ethyl acetate or dichloromethane. For column chromatography, a gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing on silica gel.
-
-
Crystallization Issues: The crude product may be an oil or a solid that is difficult to crystallize.
-
Solution: For crystallization, try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot methanol or ethanol) and then slowly add a poor solvent (e.g., water or hexanes) until turbidity is observed. Allowing the solution to cool slowly can promote the formation of crystals.
-
Experimental Protocols
Protocol 1: Reduction of 2-amino-4-chloro-3-nitropyridine using Fe/HCl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-chloro-3-nitropyridine (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add iron powder (3-5 equivalents) to the suspension. Heat the mixture to reflux.
-
Initiation: Slowly add concentrated hydrochloric acid (0.1-0.2 equivalents) dropwise to the refluxing mixture. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. To the residue, add water and basify to pH 8-9 with a solution of sodium hydroxide or sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic Hydrogenation using Pd/C
-
Reaction Setup: To a solution of 2-amino-4-chloro-3-nitropyridine (1 equivalent) in ethanol or acetic acid in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The Pd/C on the filter pad is pyrophoric and should be kept wet.
-
Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, the product will be the acetate salt. The free base can be obtained by neutralization with a suitable base and extraction as described in Protocol 1.
Data Summary Table
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/HCl) |
| Reagents | H₂, 10% Pd/C | Fe powder, HCl |
| Solvent | Ethanol, Acetic Acid | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Pressure | Atmospheric or elevated | Atmospheric |
| Key Advantages | Cleaner reaction, easier work-up | Lower risk of dechlorination, cost-effective |
| Potential Issues | Catalyst poisoning, dechlorination | Metal salt contamination |
References
- 1. chemscene.com [chemscene.com]
- 2. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scispace.com [scispace.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Synthesis of Imidazopyridines from 4-Chloropyridine-2,3-diamine
Welcome to the technical support center for the synthesis of imidazopyridines, with a specific focus on the versatile yet sometimes challenging starting material, 4-Chloropyridine-2,3-diamine. This guide is intended for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this specific synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to equip you with the knowledge to navigate the complexities of this reaction and achieve optimal results in your research.
Introduction to the Synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine scaffold from this compound is a key reaction in medicinal chemistry, as this core structure is present in numerous biologically active compounds. The fundamental transformation involves the cyclization of the diamine with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. The presence of the chloro-substituent at the 4-position of the pyridine ring can influence the reactivity of the starting material and the properties of the final product, offering both synthetic handles for further functionalization and potential challenges in the reaction itself.
A general synthetic route involves the condensation of this compound with an aldehyde, followed by an oxidative cyclization to form the imidazole ring. Alternatively, cyclization can be achieved by reacting the diamine with carboxylic acids or their equivalents under dehydrating conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of imidazopyridines from this compound, presented in a question-and-answer format.
Low or No Yield of the Desired Imidazopyridine
Question: I am getting a very low yield of my target 7-chloro-imidazo[4,5-b]pyridine. What are the likely causes and how can I improve it?
Answer: Low yields are a common frustration in organic synthesis. Several factors could be at play, from incomplete reactions to product degradation. Let's break down the potential culprits and their solutions.
-
Incomplete Cyclization: The cyclization step is often the bottleneck. The initial condensation with an aldehyde may form a stable Schiff's base intermediate that is reluctant to cyclize.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier. Consider increasing the temperature or switching to a higher-boiling solvent like DMF or DMSO.[1]
-
Employ an Oxidizing Agent: For syntheses starting with aldehydes, an oxidative step is necessary to form the aromatic imidazole ring. While atmospheric oxygen can sometimes suffice, it can be slow and inefficient. Consider adding a mild oxidizing agent like iodine or employing a metal catalyst that can facilitate oxidative cyclization.
-
Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium.[2] If you are using a carboxylic acid or its equivalent, the removal of water is crucial. For high-temperature reactions, a Dean-Stark trap is effective. In other cases, the use of a compatible drying agent can be beneficial.
-
-
-
Sub-optimal pH: The pH of the reaction medium can be critical. For condensations involving carboxylic acids, acidic conditions are generally required to activate the carbonyl group. If you are using an orthoester as a carboxylic acid equivalent, a catalytic amount of acid can be beneficial.[2]
-
Starting Material Quality: Ensure the purity of your this compound. Impurities can interfere with the reaction. It is also important to note that diaminopyridines can be sensitive to air and light, so proper storage is essential.
-
Product Degradation: The imidazopyridine ring system can be sensitive to harsh reaction conditions. Excessively high temperatures or prolonged reaction times can lead to degradation. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a clear indicator of side reactions or lack of regioselectivity. Here’s how to address this issue:
-
N-Oxide Formation: The pyridine nitrogen in the imidazopyridine ring system is susceptible to oxidation, especially under oxidative conditions, leading to the formation of an N-oxide.
-
Prevention:
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Milder oxidants or controlled reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation.[2]
-
-
-
Regioisomer Formation during N-Alkylation: If you are performing a subsequent N-alkylation on your imidazopyridine, you may obtain a mixture of isomers due to the presence of multiple nitrogen atoms that can be alkylated (N1, N3, and the pyridine nitrogen).
-
Controlling Regioselectivity: The outcome of the alkylation is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. A thorough optimization of these parameters is necessary to achieve the desired regioselectivity.
-
-
Reaction with the Chloro-Substituent: While generally stable, the chloro group on the pyridine ring can potentially undergo nucleophilic substitution under certain conditions, especially with strong nucleophiles or at high temperatures. This can lead to undesired byproducts. Monitor your reaction for the appearance of products where the chlorine has been displaced.
Purification Challenges
Question: I am having difficulty purifying my final 7-chloro-imidazo[4,5-b]pyridine. What are the best practices for purification?
Answer: Purification can be challenging due to the polar nature of the imidazopyridine core and the potential for closely related impurities.
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying imidazopyridines. A careful selection of the stationary phase (silica gel is common) and the eluent system is crucial. A gradient elution is often necessary to separate the product from starting materials and byproducts.
-
Recommended Solvent Systems: A good starting point for solvent systems is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The polarity can be fine-tuned based on the TLC analysis of your crude product.
-
-
Recrystallization: If your product is a solid and you have a relatively pure crude material, recrystallization can be a very effective purification method to obtain highly pure product. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: The basic nature of the imidazopyridine ring can be exploited for purification. You can dissolve the crude mixture in an organic solvent and extract it with a dilute acidic solution. The product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent. This can be an effective way to remove non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of the chloro-substituent in the 4-position?
The chloro group at the 4-position of the pyridine ring is an electron-withdrawing group. This can decrease the basicity of the pyridine nitrogen and may slightly influence the nucleophilicity of the adjacent amino groups. More importantly, it serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents at this position.[1]
Q2: What are the most common cyclizing agents used with this compound?
A variety of one-carbon synthons can be used for the cyclization step. The choice of reagent will determine the substituent at the 2-position of the resulting imidazopyridine.
-
Aldehydes: Reaction with aldehydes followed by oxidation is a common method to introduce aryl or alkyl substituents at the C2 position.
-
Carboxylic Acids: Direct condensation with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high temperatures, will also install a substituent at the C2 position.
-
Orthoesters: Orthoesters such as triethyl orthoformate can be used to generate the unsubstituted (C2-H) imidazopyridine.
-
Na₂S₂O₅ Adduct of Benzaldehydes: This has been reported as an effective method for the synthesis of 2-phenyl substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine.[3]
Q3: How can I confirm the structure of my synthesized 7-chloro-imidazo[4,5-b]pyridine?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure. The number of signals, their chemical shifts, and coupling patterns will provide detailed information about the connectivity of atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: This can help identify key functional groups present in the molecule, such as N-H bonds in the imidazole ring.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-7-chloro-3H-imidazo[4,5-b]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO), add the desired aryl aldehyde (1.1 eq.).
-
Reaction Conditions: The reaction mixture can be heated to reflux. The progress of the reaction should be monitored by TLC or LC-MS.
-
Oxidation: If the cyclization does not proceed spontaneously with air oxidation, a mild oxidizing agent can be added after the initial condensation.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol, DMF, DMSO | Choice depends on the reactivity of the aldehyde and the required reaction temperature. |
| Temperature | Reflux | May need to be optimized for specific substrates. |
| Aldehyde Stoichiometry | 1.1 equivalents | A slight excess of the aldehyde is often used to ensure complete consumption of the diamine. |
| Monitoring | TLC, LC-MS | Essential for determining the optimal reaction time and identifying side products. |
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the synthesis of a 2-substituted 7-chloro-3H-imidazo[4,5-b]pyridine from this compound and an aldehyde.
Caption: General reaction pathway for imidazopyridine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of "4-Chloropyridine-2,3-diamine" during reactions
Welcome to the technical support center for 4-Chloropyridine-2,3-diamine (CAS 24484-98-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and prevent the degradation of this valuable synthetic intermediate, ensuring the success and reproducibility of your experiments.
Introduction to this compound
This compound is a key building block in medicinal chemistry, particularly for the synthesis of imidazo[4,5-b]pyridine derivatives, which are structurally related to purines and exhibit a wide range of biological activities.[1] The molecule's reactivity is defined by its vicinal diamine groups, the pyridine nitrogen, and the chloro-substituent. However, this rich functionality also makes it susceptible to several degradation pathways, which can lead to low yields, impure products, and inconsistent results. This guide will address the most common challenges and provide robust solutions.
Section 1: Core Stability & Degradation Pathways
Understanding the inherent instability of this compound is the first step toward preventing its degradation. The primary vulnerabilities are the electron-rich diamine moiety and the chloro-substituted pyridine ring.
FAQ 1: My solution of this compound turns dark brown/black upon exposure to air. What is happening and how can I prevent it?
Answer: This is a classic sign of oxidative degradation. Aromatic amines, especially ortho-diamines, are highly susceptible to oxidation by atmospheric oxygen. This process can form highly colored, complex polymeric or quinone-imine-like structures, which are often intractable and can inhibit your desired reaction.
Causality: The two adjacent amino groups significantly increase the electron density of the pyridine ring, making it easier to oxidize. This process can be accelerated by light, elevated temperatures, and the presence of trace metal impurities which can catalyze oxidation.
Preventative Measures:
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step.
-
Solvent Degassing: Use solvents that have been thoroughly degassed via methods like sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Storage: Store the compound in a cool, dark place under an inert gas.[2][3] Tightly sealed amber glass vials are recommended.
-
Chelating Agents: If trace metal contamination is suspected from reagents or glassware, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes sequester catalytic metals, though this should be tested on a small scale first to ensure it doesn't interfere with your primary reaction.
Diagram: Primary Degradation Pathways
Below is a diagram illustrating the two most common degradation pathways for this compound.
Caption: Key degradation routes for this compound.
FAQ 2: I am seeing an unexpected mass in my LC-MS that corresponds to the replacement of chlorine with a hydroxyl group. Why is this happening?
Answer: You are observing hydrolysis of the chloro group. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). While it is less reactive than a 2-chloropyridine, this reaction can still occur under certain conditions.[4][5]
Causality: The reaction is promoted by:
-
Presence of Water: Water can act as the nucleophile.
-
Basic Conditions: Strong bases (e.g., NaOH, KOH) generate hydroxide ions (OH⁻), which are potent nucleophiles and will readily displace the chloride.
-
High Temperatures: Like most reactions, hydrolysis is accelerated by heat.
Preventative Measures:
-
Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.[6]
-
Base Selection: If a base is required, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases that are less prone to generating hydroxide, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in anhydrous solvents.[6]
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Monitor the reaction closely to avoid prolonged heating.
Section 2: Troubleshooting Guide for Common Reactions
The most frequent application of this compound is in condensation reactions to form fused heterocycles, such as imidazopyridines.[1]
Troubleshooting Table: Imidazopyridine Synthesis
| Problem Observed | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Degradation of Starting Material: The diamine may have oxidized before or during the reaction. | 1. Implement Strict Inert Atmosphere Protocols: Handle the diamine and set up the reaction under Nitrogen or Argon. Use degassed solvents.[7] |
| 2. Insufficient Reaction Temperature: The condensation/cyclization may require more thermal energy. | 2. Optimize Temperature: While avoiding excessive heat, a higher temperature may be necessary. For condensations, temperatures of 80-120 °C are common.[8] Monitor by TLC/LC-MS to find the optimal balance. | |
| 3. Inappropriate Catalyst/Reagent: The reaction may require a specific catalyst or condensing agent that is missing or suboptimal. | 3. Review Literature for Similar Syntheses: Many imidazopyridine syntheses use catalysts (e.g., Lewis acids like Sc(OTf)₃) or proceed via specific intermediates.[9] For condensation with carboxylic acids, a dehydrating agent might be needed. For aldehydes under oxidative conditions, an oxidant like air or CuO may be required.[1][9] | |
| Formation of Multiple Side Products | 1. Incomplete Cyclization: The intermediate Schiff base or amide may not be cyclizing efficiently, leading to a complex mixture. | 1. Change Solvent or Add Catalyst: Switching to a higher boiling point solvent (e.g., DMF, DMSO, or NMP) can promote the final cyclization step.[8] A mild acid catalyst can facilitate the dehydration/cyclization. |
| 2. Unwanted Reactivity of Amino Groups: One of the amino groups is reacting with another reagent when it should be protected. | 2. Consider Amine Protection: In a multi-step synthesis with potent electrophiles, it may be necessary to protect one of the amine groups. A monoprotected diamine allows for controlled, stepwise reactions. (See Section 3). | |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent. | 1. Solvent Screening: Test a range of solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for these types of reactions.[8] |
| 2. Equilibrium Limitation: The condensation reaction is reversible, and water produced may be hydrolyzing the product or intermediate. | 2. Remove Water: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, add molecular sieves to the reaction mixture. |
Section 3: Advanced Protocols & Methodologies
For complex syntheses, controlling the reactivity of the diamine is paramount. This often involves the use of protecting groups.
FAQ 3: I need to perform a reaction at another site on the molecule without affecting the diamine. How should I protect the amino groups?
Answer: Protecting the amino groups as carbamates is a common and effective strategy. The choice of protecting group depends on the stability of your other functional groups and the desired deprotection conditions.[10]
Causality: Protecting groups temporarily mask the nucleophilicity and basicity of the amines, preventing them from participating in unwanted side reactions. "Orthogonal" protecting groups, which can be removed under different conditions, are especially valuable in complex syntheses.[11]
Table: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Stability & Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl)[10][11] | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc.[11] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C)[10][11] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[11] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., 20% Piperidine in DMF)[11] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[11] |
Protocol: General Workflow for Amine Protection
This workflow illustrates the typical sequence for using a protecting group in a synthetic route.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chempanda.com [chempanda.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 4-Chloropyridine-2,3-diamine
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the scalable synthesis of 4-Chloropyridine-2,3-diamine (CAS 24484-98-8).[1][2][3] Recognizing the challenges inherent in multi-step heterocyclic synthesis, this document is structured as a troubleshooting and FAQ center. It moves beyond simple protocols to explain the causality behind experimental choices, empowering users to diagnose and resolve issues encountered during their campaigns.
Overview: A Viable Pathway for Scalable Synthesis
While multiple theoretical routes to this compound exist, a practical and scalable approach begins with a commercially available, activated precursor: 2,4-dichloro-3-nitropyridine.[4] This strategy involves two key transformations: a regioselective nucleophilic aromatic substitution (SNAr) followed by a chemoselective nitro group reduction.
The logic of this pathway is grounded in the electronic properties of the pyridine ring. The potent electron-withdrawing nitro group at the C3 position activates the adjacent C2 and C4 positions for nucleophilic attack, facilitating the displacement of a chlorine atom.[5][6] Subsequent reduction of the nitro group yields the desired vicinal diamine.
Caption: Recommended two-step synthesis workflow for this compound.
Troubleshooting Guide: Step 1 - Selective Amination
This section addresses common issues during the regioselective amination of 2,4-dichloro-3-nitropyridine to form the key intermediate, 2-amino-4-chloro-3-nitropyridine.
Q1: My amination reaction shows low or no conversion. What are the primary causes?
Answer: Low conversion in this SNAr reaction typically points to insufficient activation of the substrate or issues with the nucleophile/reaction conditions.
-
Causality: The SNAr mechanism relies on the formation of a negatively charged Meisenheimer complex. If the reaction conditions do not favor the formation and stabilization of this intermediate, the reaction will stall.
-
Troubleshooting Steps:
-
Temperature: While many SNAr reactions proceed at room temperature, this system may require moderate heating (e.g., 50-100°C) to overcome the activation energy barrier. Use a sealed reaction vessel for reactions with volatile ammonia above room temperature.[6]
-
Solvent Choice: Ensure you are using a suitable polar, aprotic solvent like acetonitrile, THF, or DMF that can solvate the intermediate complex.[6] For scalability, consider the boiling point and ease of removal.
-
Ammonia Source: Anhydrous ammonia (gas or solution in an organic solvent like dioxane) is often more effective than aqueous ammonia, which can introduce competing hydrolysis side reactions.
-
Pressure: For reactions with gaseous ammonia, ensure adequate pressure is maintained in the sealed vessel to keep the ammonia in solution and drive the reaction forward.
-
Q2: I'm getting a mixture of isomers. How can I improve selectivity for the 2-amino product over the 4-amino byproduct?
Answer: This is the most significant challenge in this step. Regioselectivity is a kinetically and thermodynamically controlled battle between the C2 and C4 positions. The C4 position is generally more activated and sterically accessible, often leading to the 4-amino isomer as the major product with primary amines.[6]
-
Causality: The nitro group activates both ortho (C2) and para (C4) positions. However, the inductive effect of the nitro group can make the C2 position more electron-deficient and thus more susceptible to nucleophilic attack under certain conditions, leading to the kinetically favored product.[7]
-
Strategies for Improving C2-Selectivity:
-
Temperature Control: Run the reaction at lower temperatures (e.g., 0-25°C) initially. Kinetically controlled reactions are often favored at lower temperatures, and this may improve the ratio of C2 to C4 substitution.
-
Amine Equivalents: Use a controlled excess of ammonia (e.g., 3-5 equivalents). A large excess might drive the reaction towards the more thermodynamically stable 4-amino product or increase the formation of di-aminated byproducts.
-
Alternative Aminating Agents: While ammonia is the direct route, consider using a protected amine equivalent that might offer different selectivity, followed by a deprotection step. However, this adds steps to the overall synthesis.
-
-
Purification Is Key: It is highly likely that you will form a mixture of isomers. A robust purification strategy is essential. A patent for the synthesis of the isomeric 4-amino-2-chloro-3-nitropyridine notes that the 3-nitro and 5-nitro isomers can be effectively separated by recrystallization.[8]
-
Protocol: After initial workup, perform a fractional recrystallization. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively precipitates one isomer.
-
Analysis: Use HPLC or ¹H NMR on the crude mixture to determine the isomeric ratio before attempting purification. This will inform your strategy and yield expectations.
-
Experimental Protocol: Selective Amination
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 2,4-Dichloro-3-nitropyridine | Commercially available.[4] |
| Reagent | Ammonia (Anhydrous solution in dioxane or as gas) | 3-5 equivalents. Minimizes water-related side products. |
| Solvent | Acetonitrile or THF | Polar aprotic solvent stabilizes the Meisenheimer intermediate. |
| Temperature | 0°C to 50°C | Start at lower temperatures to favor kinetic C2-amination. Monitor progress and gently heat if conversion is slow. |
| Vessel | Pressure-rated sealed vessel | Required if heating above the boiling point of the solvent or using gaseous ammonia. |
| Workup | 1. Quench with water. 2. Extract with Ethyl Acetate. 3. Wash with brine, dry over Na₂SO₄. | Standard aqueous workup to remove salts and excess ammonia. |
| Purification | Fractional Recrystallization or Column Chromatography | Critical for separating the desired 2-amino-4-chloro-3-nitropyridine from its 4-amino isomer.[8] |
Troubleshooting Guide: Step 2 - Nitro Group Reduction
This section focuses on the challenges of chemoselectively reducing the nitro group of 2-amino-4-chloro-3-nitropyridine to afford the final product.
Q1: My reduction is incomplete, and I recover starting material. How can I drive it to completion?
Answer: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.
-
Causality: The nitro group requires a potent reducing agent. If the chosen method is not robust enough or the catalyst is poisoned, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Metal/Acid: A common and scalable method is using iron powder in acetic or hydrochloric acid.[9] This is often cost-effective and efficient. Ensure the iron powder is activated (e.g., by washing with dilute acid).
-
Stannous Chloride (SnCl₂): Another classic method, typically performed in concentrated HCl, is very effective for reducing aromatic nitro groups.[10][11]
-
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing metal (e.g., 3-10 equivalents).
-
Temperature: These reductions often require heating (e.g., 50-100°C) to proceed at a reasonable rate.
-
Catalyst Loading (for Hydrogenation): If using catalytic hydrogenation (e.g., Pd/C), ensure adequate catalyst loading (5-10 mol%). The catalyst may need to be added in portions if deactivation is suspected.
-
Q2: I am observing significant hydrodehalogenation, losing the C4-chlorine. How can I prevent this?
Answer: This is a major side reaction, particularly with catalytic hydrogenation. The C-Cl bond on the electron-rich diamine product is susceptible to reduction.
-
Causality: Palladium on carbon (Pd/C) is a very active catalyst that can readily cleave aryl-halide bonds, especially in the presence of a base or under prolonged reaction times.
-
Strategies to Minimize Dehalogenation:
-
Avoid Catalytic Hydrogenation: The most reliable way to prevent this side reaction is to use a different reduction method. Metal/acid reductions (Fe/acid, SnCl₂/HCl) are generally much more chemoselective and will preserve the C-Cl bond.[12]
-
Modify Hydrogenation Conditions: If hydrogenation must be used, try a less active catalyst, such as platinum(IV) oxide (PtO₂), or add a catalyst poison (e.g., quinoline) to temper the activity of the palladium.[12] Run the reaction at lower hydrogen pressure and temperature, and monitor carefully to stop it as soon as the starting material is consumed.
-
Control pH: Avoid basic conditions during hydrogenation, as this can promote C-Cl bond cleavage.
-
Caption: Key challenge in Step 2: Achieving desired nitro reduction while avoiding C-Cl bond cleavage.
Experimental Protocol: Nitro Group Reduction (Fe/Acid Method)
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 2-Amino-4-chloro-3-nitropyridine | Purified intermediate from Step 1. |
| Reagent | Iron Powder (<100 mesh) | 5-10 equivalents. Provides a large surface area for reaction. |
| Solvent | Acetic Acid or Ethanol/Water with HCl | Acidic medium is required for the reduction. |
| Temperature | 70-90°C | Heating is necessary to ensure a reasonable reaction rate. |
| Workup | 1. Cool and filter off iron salts (Celite pad). 2. Neutralize filtrate carefully with base (e.g., NaOH, Na₂CO₃) to pH 8-9. 3. Extract product with Ethyl Acetate or DCM. | Neutralization precipitates the product, which may be less soluble in water. Thorough extraction is crucial. |
| Purification | Recrystallization or Column Chromatography | The final product is a solid. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can yield high purity material. |
General FAQs
FAQ 1: What are the primary safety concerns for this synthesis? This synthesis involves several hazards. 2,4-dichloro-3-nitropyridine is a nitrated aromatic compound and should be handled with care, avoiding high temperatures and mechanical shock. The amination step, if heated, must be performed in a pressure-rated vessel with a blast shield. The nitro reduction step can be exothermic and may generate hydrogen gas if using metal/acid; ensure adequate ventilation and controlled addition of reagents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
FAQ 2: How can I confirm the identity and purity of my compounds? Standard analytical techniques are essential:
-
¹H and ¹³C NMR: Will confirm the chemical structure and substitution pattern. The disappearance of the nitro-group's electron-withdrawing effect will cause a significant upfield shift for the pyridine ring protons in the final product.
-
LC-MS/GC-MS: To confirm the molecular weight of the intermediate and final product and to assess the purity of the crude and purified materials.
-
HPLC: The primary tool for determining the purity of the final product and for tracking the progress of purification steps.
FAQ 3: Are there alternative synthetic routes? Yes, though they may present different challenges. One could envision a route starting from 2,3-diaminopyridine, followed by a selective chlorination at the C4 position. However, electrophilic chlorination of an electron-rich diaminopyridine would likely be difficult to control and could lead to multiple products or decomposition. The pathway presented here, building the functionality onto a pre-functionalized chloropyridine core, generally offers better control for scalable synthesis.
FAQ 4: What are the stability and storage considerations for this compound? Aromatic amines, particularly diamines, can be sensitive to air and light, leading to gradual oxidation and discoloration. The final product should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to maximize its shelf life.[1] Some related chloropyridines are known to be unstable and are often stored as their hydrochloride salts to improve stability.[13] If the free base proves unstable over time, conversion to the HCl salt is a viable option.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 24484-98-8|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 9. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloropyridine-2,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the removal of impurities from "4-Chloropyridine-2,3-diamine" reactions. The following information is based on established chemical principles and proven methodologies in organic synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The primary route to this compound involves the reduction of 2-amino-4-chloro-3-nitropyridine. Consequently, the most prevalent impurities are typically:
-
Unreacted Starting Material: 2-amino-4-chloro-3-nitropyridine.
-
Partially Reduced Intermediates: Such as 4-chloro-3-nitrosopyridin-2-amine or other partially reduced species.
-
Over-reduction Products: Although less common, depending on the reducing agent and reaction conditions, the chloro group may be susceptible to reduction.
-
Side-products from the Chlorination of Pyridine: If starting from pyridine, dichlorinated or other polychlorinated pyridines can be present.[1]
-
Degradation Products: 4-Chloropyridine derivatives can be unstable and may react with themselves or hydrolyze, especially if not stored as a hydrochloride salt.[2]
Q2: My final product is a dark-colored solid. Is this normal?
Crude aromatic diamines are often colored due to the presence of oxidized impurities and residual nitro-aromatic compounds. While a pure product should be a pale grey to light beige solid[3], a darker color in the crude material is not unusual. Decolorization can often be achieved during recrystallization with activated charcoal.
Q3: How should I store purified this compound?
Aromatic amines are susceptible to oxidation by air and light. To maintain purity, this compound should be stored in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]
Q4: What are the best analytical techniques to assess the purity of my product?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and detecting impurities. Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring reaction progress and for developing column chromatography purification methods. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Guide
Issue 1: Incomplete Reaction - Presence of Starting Material
I've analyzed my crude product by HPLC/TLC and see a significant amount of the starting material, 2-amino-4-chloro-3-nitropyridine.
-
Potential Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent to the starting material may have been insufficient for complete conversion.
-
Solution: Increase the molar equivalents of the reducing agent. It is common to use a significant excess, particularly with heterogeneous reductions (e.g., iron powder, SnCl2).
-
-
Potential Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature (within the limits of the stability of the product and reagents) or extending the reaction time.
-
-
Potential Cause 3: Poor Quality or Deactivated Reducing Agent. The reducing agent may have degraded or may not be active enough.
-
Solution: Use a freshly opened or properly stored reducing agent. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned.
-
Issue 2: Presence of Multiple Unidentified Impurities
My crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram that I cannot identify.
-
Potential Cause 1: Side Reactions. Depending on the reaction conditions, various side reactions can occur, leading to a complex mixture of byproducts. For instance, in chlorination reactions of pyridine, multiple isomers can be formed.[1]
-
Solution: Optimize the reaction conditions to minimize side reactions. This could involve adjusting the temperature, reaction time, or the order of addition of reagents.
-
-
Potential Cause 2: Degradation of Starting Material or Product. As mentioned, chloropyridines can be unstable.[2] The reaction conditions might be promoting the degradation of your starting material or the desired product.
-
Solution: Consider milder reaction conditions. If the product is known to be unstable, it is crucial to work up the reaction and purify the product promptly. Storing the crude material for extended periods before purification should be avoided.
-
Issue 3: Difficulty with Purification by Recrystallization
I'm trying to recrystallize my this compound, but I'm encountering problems.
-
Problem: The compound "oils out" instead of forming crystals.
-
Explanation: This occurs when the compound comes out of the solution as a liquid below its melting point. It is often due to the solution being too concentrated or cooled too quickly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool slowly. A Dewar flask or insulating the flask can help to slow the cooling rate.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Add a seed crystal of the pure compound if available.[4]
-
-
-
Problem: No crystals form upon cooling.
-
Explanation: The solution is likely not saturated enough, or too much solvent was used.
-
Solution:
-
Evaporate some of the solvent by gently heating the solution to increase the concentration.
-
Cool the solution to a lower temperature using an ice bath or refrigerator.
-
Induce crystallization by scratching the flask or adding a seed crystal.[4]
-
-
-
Problem: The recrystallized product is still impure.
-
Explanation: The chosen solvent may not be optimal, or the impurities may have very similar solubility profiles to the product.
-
Solution:
-
Perform a second recrystallization.
-
Try a different solvent or a mixed solvent system. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[2]
-
Consider column chromatography for more challenging separations.
-
-
| Recrystallization Solvent Systems for Diaminopyridines | Comments |
| Ethanol/Water | A common and effective system for many polar organic compounds. |
| Ethyl Acetate/Hexane | A good choice for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Suitable for less polar compounds. |
| Isopropanol | Can be a good alternative to ethanol. |
Issue 4: Challenges with Column Chromatography
I'm using column chromatography to purify my product, but the separation is not effective.
-
Problem: The product and impurities are eluting together.
-
Explanation: The chosen eluent system does not have the correct polarity to resolve the components.
-
Solution:
-
Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Use a shallower solvent gradient. A slow, gradual increase in the polarity of the mobile phase will provide better resolution.
-
Consider a different stationary phase. If silica gel is not effective, alumina or reverse-phase silica may provide better separation.
-
-
-
Problem: The product is streaking or tailing on the column.
-
Explanation: Aromatic amines can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Problem: The product is not eluting from the column.
-
Explanation: The eluent is not polar enough to displace the highly polar diamine from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. A common solvent system for aminopyridines is a gradient of methanol in dichloromethane or ethyl acetate.
-
| Column Chromatography Eluent Systems for Diaminopyridines | Comments |
| Dichloromethane/Methanol | A versatile system for a wide range of polarities. |
| Ethyl Acetate/Hexane | Good for less polar impurities. |
| Chloroform/Methanol | Another effective system for polar compounds. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.[6]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Use TLC to determine an appropriate eluent system that provides good separation between the product and impurities (Rf of product ~0.2-0.3).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column.
-
Elution: Begin eluting the column with the initial eluent. If a gradient is used, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Chloropyridine-2,3-diamine
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-Chloropyridine-2,3-diamine. As a pivotal building block in the synthesis of numerous pharmaceutical compounds, the purity of this intermediate is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices, providing researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most suitable quality control (QC) strategy.
The Analytical Challenge: Understanding this compound
This compound (MW: 143.57 g/mol ) is a polar, aromatic heterocyclic compound.[1] Its structure, featuring a pyridine ring, a chlorine substituent, and two adjacent amine groups, presents specific challenges for chromatographic analysis. The basic nitrogen atoms in the pyridine ring and the amine groups (pKa ≈ 5.2-6 for pyridine derivatives) mean the analyte's charge state is highly dependent on the mobile phase pH.[2][3] This characteristic can lead to poor peak shapes (tailing), insufficient retention on traditional reversed-phase columns, and inconsistent results if the pH is not rigorously controlled.
Potential impurities may include starting materials, isomers (e.g., 2-Chloropyridine-3,4-diamine or 6-Chloropyridine-2,3-diamine), or by-products from synthetic side reactions.[4] These structurally similar compounds often have comparable polarities, demanding a highly selective HPLC method to achieve baseline separation.
Methodological Comparison: Conventional Wisdom vs. Modern Selectivity
To address these challenges, we compare two distinct HPLC approaches: a traditional reversed-phase C18 method and a modern mixed-mode chromatography method.
-
Method A: Reversed-Phase (RP-HPLC) on a C18 Column. This is the workhorse of many QC labs. The separation is based primarily on hydrophobic interactions between the analyte and the C18 stationary phase. For polar, basic compounds like our target, this method often requires careful mobile phase optimization, typically with a buffer to control pH and suppress the ionization of the amine groups, thereby improving retention and peak shape.
-
Method B: Mixed-Mode Chromatography (MMC). This approach utilizes a stationary phase engineered with both hydrophobic (e.g., C18) and ion-exchange properties.[5][6] This dual mechanism provides a significant advantage for polar, charged analytes. The ion-exchange functionality offers a strong, alternative retention mechanism to the weaker hydrophobic interactions, resulting in enhanced retention, unique selectivity, and often superior peak shapes without the need for complex ion-pairing reagents.[3]
The logical flow for selecting and validating an HPLC method for this purpose is outlined below.
References
Alternative reagents to "4-Chloropyridine-2,3-diamine" for imidazopyridine synthesis
A Comparative Guide to Alternative Reagents for Imidazo[4,5-b]pyridine Synthesis
This guide provides an in-depth comparison of alternative reagents to 4-chloropyridine-2,3-diamine for the synthesis of the imidazo[4,5-b]pyridine scaffold, a privileged core in medicinal chemistry. We will explore various synthetic strategies, evaluate their performance with supporting experimental data, and provide detailed protocols to empower researchers in drug discovery and development.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system, an aza-bioisostere of purine, is a cornerstone in modern medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including roles as proton pump inhibitors, GABAA receptor modulators, and agents in development for oncology and infectious diseases.[1][2] The efficacy of these compounds is profoundly influenced by the substituents on both the pyridine and imidazole rings.
The traditional synthesis of this scaffold often relies on the cyclization of a substituted pyridine-2,3-diamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.[1][3] this compound serves as a versatile starting material, where the chloro-substituent provides a reactive handle for post-cyclization modifications via nucleophilic aromatic substitution or cross-coupling reactions. However, the availability, cost, and reactivity profile of this specific precursor necessitate the exploration of alternative and potentially more efficient synthetic routes. This guide compares viable alternative starting materials and strategies, focusing on reaction efficiency, substrate scope, and operational simplicity.
Synthetic Strategies: A Comparative Overview
The synthesis of the imidazo[4,5-b]pyridine core can be approached from several distinct strategic directions. The choice of starting material dictates the subsequent reaction pathway and the opportunities for molecular diversification.
Caption: Core synthetic strategies for imidazo[4,5-b]pyridines.
Alternative Reagent Class 1: Substituted Pyridine-2,3-diamines
The most direct alternatives to this compound are other substituted diaminopyridines. The nature of the substituent at positions 4, 5, or 6 can influence electronic properties and provide alternative sites for diversification.
Unsubstituted Pyridine-2,3-diamine
This is the most fundamental precursor. Its reaction with various electrophiles forms the basis of many synthetic protocols.
-
Reaction with Aldehydes: A common method involves the condensation of pyridine-2,3-diamine with substituted aryl aldehydes. This reaction often proceeds under oxidative conditions, where air can serve as the terminal oxidant, yielding 2-substituted imidazo[4,5-b]pyridines in excellent yields (83-87%).[1][4]
-
Reaction with Carboxylic Acids: The Phillips-Ladenburg condensation with carboxylic acids or their derivatives (e.g., orthoesters) is a robust method.[1][3] Polyphosphoric acid (PPA) is frequently used as a dehydrating agent at elevated temperatures, providing good yields (~75%).[1] Microwave irradiation can significantly accelerate this process.[1]
Bromo-Substituted Pyridine-2,3-diamines (e.g., 5-Bromo-pyridine-2,3-diamine)
The bromo-substituent is an exceptionally useful synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Synthesis of the Precursor: 5-Bromo-pyridine-2,3-diamine can be prepared from 2-aminopyridine in a three-step sequence involving bromination, nitration, and subsequent reduction.[5][6]
-
Application: This precursor undergoes cyclization with aldehydes or other synthons similarly to the unsubstituted version. The resulting bromo-imidazo[4,5-b]pyridine is a versatile building block for introducing aryl, heteroaryl, or amino groups.[7]
Alternative Reagent Class 2: In Situ Diamine Generation from Nitroanilines
This strategy avoids the isolation of potentially unstable diaminopyridine intermediates. The synthesis begins with a more stable nitro-substituted aminopyridine, followed by a tandem reduction-cyclization sequence.
2-Amino-3-nitropyridine
This commercially available reagent is a cornerstone of the reductive cyclization approach.
-
One-Pot Reductive Cyclization with Aldehydes: A highly efficient one-pot synthesis involves reacting 2-amino-3-nitropyridine with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄).[4] This method provides direct access to 2-substituted 3H-imidazo[4,5-b]pyridines.
-
Reductive Cyclization with Ketones: Similarly, ketones can be used as the cyclization partner. Treatment of 2-amino-3-nitropyridine and a substituted acetophenone with SnCl₂·2H₂O as a reductive catalyst in formic acid yields 1H-imidazo[4,5-b]pyridines.[4] The reaction likely proceeds through nitro reduction, formylation of the resulting aniline, and subsequent cyclization.[4]
2-Chloro-3-nitropyridine
This precursor allows for the introduction of a substituent at the N-3 position before the formation of the diamine.
-
Tandem SNAr/Reduction/Cyclization: A powerful sequence involves an initial SNAr reaction of 2-chloro-3-nitropyridine with a primary amine.[2][8] The resulting N-substituted-3-nitropyridin-2-amine can then be reduced (e.g., with Fe/HCl or catalytic hydrogenation) to form the diamine in situ, which then cyclizes with an aldehyde or orthoformate to yield the N-1 substituted imidazo[4,5-b]pyridine.[2][8] This multi-step, one-pot procedure is highly efficient for creating diverse libraries.[8]
Caption: Tandem synthesis from 2-chloro-3-nitropyridine.
Comparative Performance Data
The following table summarizes the performance of different reagent classes for the synthesis of the imidazo[4,5-b]pyridine core.
| Reagent Class | Starting Material Example | Key Transformation | Cyclization Partner | Typical Yields | Advantages | Disadvantages |
| Substituted Diamines | Pyridine-2,3-diamine | Oxidative Condensation | Aldehydes | 80-90%[1][4] | High yields, direct, atom-economical. | Diamine precursors can be unstable. |
| 5-Bromo-pyridine-2,3-diamine | Phillips Condensation | Carboxylic Acids/PPA | ~75%[1] | Robust, introduces handle for coupling. | Harsh conditions (high temp, strong acid). | |
| Nitroanilines (in situ) | 2-Amino-3-nitropyridine | Reductive Cyclization | Aldehydes (Na₂S₂O₄) | Good to Excellent[4] | One-pot, stable starting materials. | Requires stoichiometric reducing agents. |
| 2-Amino-3-nitropyridine | Reductive Cyclization | Ketones (SnCl₂) | 80-93%[4] | High yields, access to 1H-isomers. | Use of tin reagents. | |
| 2-Chloro-3-nitropyridine | Tandem SNAr/Reduction | Aldehydes/Orthoesters | Good to Excellent[8] | Highly versatile for library synthesis. | Multi-step sequence. |
Experimental Protocols
Protocol 1: Oxidative Cyclization of Pyridine-2,3-diamine with an Aldehyde
This protocol is adapted from the air-oxidative condensation method described by Ivanova et al.[1]
-
To a solution of pyridine-2,3-diamine (1.0 mmol) in water (10 mL), add the substituted aryl aldehyde (1.0 mmol). The use of water as a solvent represents a green chemistry approach.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.
Protocol 2: One-Pot Reductive Cyclization of 2-Amino-3-nitropyridine
This protocol is based on the reductive cyclization using ketones and SnCl₂ described by Suresh et al.[4]
-
In a round-bottom flask, combine 2-amino-3-nitropyridine (1.0 mmol), the substituted acetophenone (1.2 mmol), and formic acid (5 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-aryl-1H-imidazo[4,5-b]pyridine.
Conclusion and Future Outlook
While this compound remains a valuable precursor, a range of powerful alternatives offers significant advantages in terms of accessibility, stability, and synthetic versatility.
-
For directness and atom economy, the oxidative condensation of simple pyridine-2,3-diamines with aldehydes is an excellent choice.
-
For late-stage functionalization, employing bromo-substituted diaminopyridines provides a crucial handle for cross-coupling chemistry.
-
For library synthesis and maximizing molecular diversity, the tandem strategies starting from 2-chloro-3-nitropyridine or the one-pot reductive cyclizations from 2-amino-3-nitropyridine are exceptionally powerful and efficient.
The selection of an appropriate reagent and strategy should be guided by the specific synthetic target, the desired substitution pattern, and the available resources. The ongoing development of novel catalytic systems, particularly in the realm of C-H activation and multicomponent reactions, will undoubtedly continue to expand the toolkit for constructing this vital heterocyclic scaffold.[9]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Navigating the Synthetic Routes to Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[1] Its prevalence in drug discovery is a direct consequence of its versatile biological activity, which spans antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1] The efficacy and novelty of imidazopyridine-based drug candidates are intrinsically linked to the synthetic routes employed for their creation. This guide provides a critical, in-depth comparison of the primary methodologies for synthesizing the imidazopyridine nucleus, offering a mechanistic rationale for experimental choices and providing field-proven insights to inform your synthetic strategy.
The Classics: Condensation Reactions Reign Supreme
The traditional and most widely employed methods for constructing the imidazopyridine core rely on the condensation of a 2-aminopyridine with a suitable synthon. These methods, while foundational, come with their own set of mechanistic nuances and practical considerations.
The Tschitschibabin Reaction: A Time-Honored Approach
First reported in 1925, the Tschitschibabin reaction is a pioneering method that involves the condensation of a 2-aminopyridine with an α-halogenated carbonyl compound, typically an α-haloketone or α-haloaldehyde.[2][3]
Mechanism: The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide to form a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amine onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazopyridine ring system.[2] The use of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions and improve yields.[2]
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture at 60°C for 5 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Advantages and Limitations: The Tschitschibabin reaction is valued for its simplicity and the ready availability of starting materials. However, it often requires high temperatures and can have a limited substrate scope.[2] The handling of lachrymatory α-haloketones can also be a practical drawback.
The Ortoleva-King Reaction: An In Situ Halogenation Approach
The Ortoleva-King reaction provides an elegant alternative to the use of pre-functionalized α-haloketones. In this one-pot procedure, a ketone, a 2-aminopyridine, and an iodine source are reacted together.[4][5]
Mechanism: The reaction is believed to proceed through the in situ formation of an α-iodoketone. The ketone is first enolized, and the enol then reacts with iodine to form the α-iodoketone. This intermediate then undergoes a Tschitschibabin-type condensation with the 2-aminopyridine to yield the imidazopyridine.[5][6] Catalytic amounts of a transition metal, such as iron or copper, can promote this reaction.[4][6]
Experimental Protocol: Iron/Iodine-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines
-
In a round-bottom flask, combine the aryl methyl ketone (1.0 eq), 2-aminopyridine (2.0 eq), iron(III) chloride hexahydrate (FeCl₃·6H₂O, 10 mol%), and iodine (I₂, 1.2 eq).
-
Heat the mixture at 110°C for 4-6 hours.
-
After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at 100°C for 1 hour to facilitate cyclization.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the 2-arylimidazo[1,2-a]pyridine.[4][7]
Advantages and Limitations: The Ortoleva-King reaction offers the significant advantage of avoiding the direct handling of α-haloketones. It is a one-pot reaction, which improves operational efficiency. However, the reaction conditions can still be harsh, and the use of stoichiometric iodine is not ideal from an atom economy perspective.
Modern Marvels: Multicomponent and Catalytic Strategies
In the quest for greater efficiency, milder reaction conditions, and broader substrate scope, modern synthetic chemistry has ushered in powerful new methods for imidazopyridine synthesis.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Powerhouse
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that provides rapid access to 3-aminoimidazopyridine derivatives.[8][9][10] This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[8][9][10]
Mechanism: The GBB reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde, often catalyzed by a Lewis or Brønsted acid.[11] The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to form a five-membered ring intermediate. A final tautomerization step yields the aromatic 3-aminoimidazopyridine product.[11]
Experimental Protocol: Ultrasound-Assisted GBB Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
-
To a mixture of 2-aminopyridine (1.0 eq) and furfural (1.0 eq) in water, add phenylboronic acid (PBA, 10 mol%) as a catalyst.
-
Add cyclohexyl isocyanide (1.0 eq) to the mixture.
-
Subject the reaction mixture to ultrasonic irradiation at 60°C for 1 hour.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by chromatography to obtain the desired 3-aminoimidazopyridine.[8]
Advantages and Limitations: The GBB reaction is highly convergent and atom-economical, allowing for the rapid generation of molecular diversity from simple starting materials.[8][10] The reaction can often be performed under mild conditions.[8] A key limitation is that it primarily yields 3-amino-substituted imidazopyridines, and the availability of isocyanides can be a constraint.
Copper-Catalyzed Synthesis: A Versatile and "Green" Approach
Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for imidazopyridine synthesis, offering mild reaction conditions and broad functional group tolerance.[12] These methods often proceed through Ullmann-type couplings or domino reactions.[12][13]
Mechanism: In a typical copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³-coupling), the mechanism involves the in situ formation of a propargylamine intermediate.[14][15] The copper catalyst then facilitates a 5-exo-dig cycloisomerization, followed by a 1,3-hydride shift to afford the imidazopyridine.[14] The use of a co-oxidant, such as air, is often required to regenerate the active copper catalyst.[14]
Experimental Protocol: Copper(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media
-
In a round-bottom flask, dissolve sodium dodecyl sulfate (SDS, 10 mol%) in water with vigorous stirring.
-
To this micellar solution, add 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%), and sodium ascorbate (20 mol%).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at 50°C for 6-16 hours.
-
After completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[14]
Advantages and Limitations: Copper-catalyzed methods are often more environmentally friendly, utilizing "green" solvents like water and mild oxidants like air.[14] They exhibit excellent functional group tolerance and can be used to synthesize a wide variety of substituted imidazopyridines.[12][14] The main limitation can be the need for careful optimization of the catalyst system and reaction conditions for specific substrates.
Comparative Analysis
To facilitate a direct comparison of these synthetic routes, the following table summarizes their key features and performance metrics.
| Synthetic Route | Key Features | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | Condensation of 2-aminopyridine and α-haloketone. | Moderate to Good | Moderate | Simplicity, readily available starting materials. | Harsh conditions, lachrymatory reagents. |
| Ortoleva-King Reaction | One-pot reaction of a ketone, 2-aminopyridine, and iodine. | Moderate to Good | Broad | Avoids handling of α-haloketones, one-pot procedure. | Harsh conditions, stoichiometric iodine. |
| Groebke-Blackburn-Bienaymé | Three-component reaction of 2-aminoazine, aldehyde, and isocyanide. | Good to Excellent | Broad (for 3-amino derivatives) | High convergence, atom economy, mild conditions. | Limited to 3-amino products, isocyanide availability. |
| Copper-Catalyzed Synthesis | Domino reaction or cross-coupling, often in multicomponent fashion. | Good to Excellent | Broad | Mild conditions, "green" solvents, high functional group tolerance. | Requires catalyst optimization. |
Mechanistic Diagrams
The following diagrams, rendered in Graphviz DOT language, illustrate the core mechanistic pathways for each synthetic route.
Caption: Mechanism of the Tschitschibabin Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke-Blackburn-Bienaymé and TBAB-Mediated Cascade Reaction in One Pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 4-Chloropyridine-2,3-diamine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The versatile scaffold, 4-Chloropyridine-2,3-diamine, serves as a critical starting material for a variety of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth technical comparison of mass spectrometry techniques for the validation of its reaction products, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Significance of this compound in Medicinal Chemistry
This compound is a key building block in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These structures are of high interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors, antiviral agents, and modulators of other biological targets. The presence of the ortho-diamine functionality allows for cyclization reactions with a variety of electrophiles, leading to a diverse range of products. The chloro-substituent provides a handle for further functionalization, for instance, through nucleophilic aromatic substitution or cross-coupling reactions.
Given the potential for regioisomerism and side reactions, robust analytical validation of the reaction products is paramount. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose.
Mass Spectrometry for the Validation of Imidazo[4,5-b]pyridine Synthesis
A prevalent reaction of this compound is its condensation with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridines. For instance, the reaction with formic acid yields 7-chloro-1H-imidazo[4,5-b]pyridine.
Anticipated Reaction Product I: 7-chloro-1H-imidazo[4,5-b]pyridine
The validation of this product by mass spectrometry involves confirming its molecular weight and obtaining structural information through fragmentation analysis.
dot
Caption: Reaction of this compound with formic acid.
Table 1: Expected Mass Spectrometry Data for 7-chloro-1H-imidazo[4,5-b]pyridine
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₄ClN₃ | Calculated from the structures of the reactants and the reaction mechanism. |
| Monoisotopic Mass | 153.0145 | The sum of the exact masses of the most abundant isotopes of each element. |
| Nominal Mass | 153 | The sum of the integer masses of the most abundant isotopes. |
| [M+H]⁺ | 154.0223 | The expected m/z for the protonated molecule in positive ion mode ESI-MS. |
| Isotopic Pattern | A characteristic pattern due to the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks). | This provides a high degree of confidence in the elemental composition. |
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 154.0223) for collision-induced dissociation (CID) to obtain a fragmentation spectrum. Vary the collision energy to optimize fragmentation.
dot
Caption: ESI-MS workflow for product validation.
Interpreting the Mass Spectra
The full scan spectrum should show a prominent ion at m/z 154.0223, corresponding to the protonated molecule. The isotopic pattern should clearly show the M+2 peak at approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
The MS/MS spectrum will provide structural confirmation. The fragmentation of imidazo[4,5-b]pyridines can be complex, but key fragmentation pathways often involve the cleavage of the imidazole and pyridine rings. Common losses include HCN, N₂, and cleavage of the fused ring system. A detailed analysis of the fragmentation patterns of related fused nitrogen-containing ring systems can provide valuable insights into the expected fragmentation of 7-chloro-1H-imidazo[4,5-b]pyridine.[1]
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive validation strategy often employs multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For 7-chloro-1H-imidazo[4,5-b]pyridine, ¹H and ¹³C NMR would be essential.
Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Information | Molecular weight and connectivity (from fragmentation) | Detailed 3D structure and connectivity |
| Sample Amount | Very small (µg to ng) | Larger (mg) |
| Analysis Time | Fast (minutes) | Slower (minutes to hours) |
| Isomer Resolution | Can distinguish isomers with different fragmentation patterns | Excellent for distinguishing regio- and stereoisomers |
Expert Insight: While MS provides rapid confirmation of the molecular formula, NMR is indispensable for unambiguously determining the correct isomer. In the synthesis of imidazo[4,5-b]pyridines, for example, NMR can definitively distinguish between different regioisomers that may form.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample and can be coupled with mass spectrometry (LC-MS) for enhanced analytical power.
Table 3: Comparison of Standalone MS and HPLC-MS
| Feature | Direct Infusion MS | HPLC-MS |
| Sample Purity | Does not provide purity information | Provides purity information and separates components of a mixture |
| Throughput | High | Lower (due to chromatographic separation) |
| Matrix Effects | Can be significant | Reduced due to separation of analytes from the matrix |
| Application | Rapid confirmation of known compounds | Analysis of complex mixtures, purity assessment, and quantification |
Expert Insight: For reaction monitoring and final product validation, HPLC-MS is the gold standard. It not only confirms the identity of the desired product but also allows for the identification and quantification of any unreacted starting materials or byproducts. A typical reversed-phase HPLC method for imidazo[4,5-b]pyridines would use a C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid.[2]
Validation of a Second Reaction Product: Reaction with a β-Diketone
To further illustrate the utility of mass spectrometry, let's consider a second potential reaction of this compound, this time with a β-diketone such as acetylacetone. This reaction would be expected to form a seven-membered diazepine ring.
Anticipated Reaction Product II: 8-chloro-2,4-dimethyl-1H-pyrido[2,3-b][3][4]diazepine
dot
Caption: Proposed reaction of this compound with acetylacetone.
Table 4: Expected Mass Spectrometry Data for 8-chloro-2,4-dimethyl-1H-pyrido[2,3-b][3][4]diazepine
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₀ClN₃ | Calculated from the structures of the reactants and the reaction mechanism. |
| Monoisotopic Mass | 207.0563 | The sum of the exact masses of the most abundant isotopes of each element. |
| Nominal Mass | 207 | The sum of the integer masses of the most abundant isotopes. |
| [M+H]⁺ | 208.0641 | The expected m/z for the protonated molecule in positive ion mode ESI-MS. |
| Isotopic Pattern | A characteristic pattern due to the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks). | Confirms the presence of chlorine in the molecule. |
The validation of this product would follow a similar ESI-MS and MS/MS protocol as described for the imidazopyridine. The fragmentation pattern in the MS/MS spectrum would be expected to be significantly different from that of the imidazopyridine, providing clear evidence for the formation of the diazepine ring system.
Conclusion
Mass spectrometry is an indispensable tool for the validation of reaction products derived from this compound. Its high sensitivity, speed, and ability to provide molecular weight and structural information make it a first-line analytical technique. When used in conjunction with other methods like NMR and HPLC, it forms a robust and self-validating system for the unambiguous characterization of novel compounds, which is essential for advancing drug discovery and development. This guide provides a framework for the logical application of these techniques, empowering researchers to confidently validate their synthetic products.
References
A Comparative Guide to Catalysts for the Synthesis of 4-Chloropyridine-2,3-diamine
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. Among these, 4-Chloropyridine-2,3-diamine stands as a valuable building block, its vicinal diamine functionality offering a versatile scaffold for the construction of complex heterocyclic systems, including imidazo[4,5-b]pyridines, which are prevalent in numerous pharmacologically active compounds. The strategic introduction of the two amino groups onto the 4-chloropyridine core is a synthetic challenge where the choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and overall viability.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the synthesis of this compound and structurally related vicinal diaminopyridines. While a direct head-to-head comparison for the synthesis of this specific molecule is not extensively documented in the literature, we can draw authoritative insights from analogous transformations on similar substrates. We will explore the nuances of palladium- and copper-catalyzed amination reactions, the two most prominent strategies, and touch upon nickel-based systems as an emerging alternative.
Synthetic Strategies: Pathways to a Key Intermediate
The synthesis of this compound conceptually involves the introduction of two amino groups at the C-2 and C-3 positions of a 4-chloropyridine precursor. The most logical synthetic disconnections point towards a sequential amination of a di-halogenated or nitro-chloro-substituted pyridine precursor. A plausible and commonly employed strategy involves the catalytic amination of a suitably substituted chloropyridine.
Caption: Plausible synthetic routes to this compound.
Comparative Analysis of Catalytic Systems
The choice between palladium and copper catalysis for C-N bond formation is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
| Catalyst System | Typical Catalysts | Ligands | Base | Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| Palladium | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald-type biarylphosphines (e.g., Xantphos, RuPhos, BrettPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, t-BuOH | 80-120 | High activity, broad substrate scope, excellent functional group tolerance.[1][2] | High cost of catalyst and ligands, potential for product contamination with heavy metals. |
| Copper | CuI, Cu₂O, CuSO₄·5H₂O | Diamines (e.g., DMEDA), Amino acids (e.g., L-proline) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, DMF, Ethylene Glycol | 100-150 | Lower cost, effective for amination with ammonia and simple amines.[3][4] | Often requires higher temperatures, can have narrower substrate scope compared to palladium.[4] |
| Nickel | Ni(COD)₂, NiCl₂(dppp) | Phosphine ligands, N-heterocyclic carbenes (NHCs) | Strong bases | Polar aprotic solvents | Variable | Cost-effective alternative to palladium, unique reactivity profiles. | Can be more sensitive to air and moisture, less developed for this specific transformation. |
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its remarkable efficiency and broad applicability.[1] For the synthesis of vicinal diaminopyridines, palladium catalysis offers a highly selective and versatile approach. The choice of ligand is critical and is often tailored to the specific substrate and amine coupling partner. For the amination of chloropyridines, bulky, electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
The selective mono-amination of dichloropyridines can be achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry of the amine.[1] Subsequent amination of the remaining chloro-substituent would then lead to the desired diamino product.
Copper-Catalyzed Amination (Ullmann-type Coupling)
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of more effective ligand systems.[4] Copper catalysis is particularly well-suited for the amination of aryl halides with ammonia or simple alkylamines, which is highly relevant for the synthesis of this compound. A German patent describes the synthesis of 2,3-diaminopyridine from 3-amino-2-halopyridine using aqueous ammonia in the presence of a copper catalyst, highlighting the utility of this approach.[3]
Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to significantly accelerate copper-catalyzed aminations, allowing for milder reaction conditions. The key advantage of copper catalysis in an industrial setting is its lower cost compared to palladium.
Nickel-Catalyzed Amination
Nickel catalysis for C-N cross-coupling is a rapidly developing field, offering a more economical alternative to palladium. While less documented for the synthesis of complex diaminopyridines, nickel catalysts have shown promise in the amination of aryl chlorides. The reactivity of nickel catalysts can differ from that of palladium, sometimes offering complementary selectivity.
Experimental Protocols
Below are representative, detailed experimental protocols for palladium- and copper-catalyzed amination of a chloropyridine substrate, which can be adapted for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of a chloropyridine with an amine using a palladium catalyst and a biarylphosphine ligand.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Materials:
-
Substituted Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the substituted chloropyridine and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Copper-Catalyzed Ullmann-type Amination
This protocol is a general procedure for the amination of a chloropyridine with aqueous ammonia using a copper catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 4-Chloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Diaminopyridines
Substituted pyridines, and particularly those bearing multiple functional groups such as chloro and amino moieties, are privileged scaffolds in drug discovery. The unique electronic properties and hydrogen bonding capabilities of the 2,3-diaminopyridine core make it a key component in the design of kinase inhibitors, antivirals, and other therapeutic agents. The addition of a chlorine atom at the 4-position provides a crucial handle for further synthetic elaboration through cross-coupling reactions, allowing for the exploration of a wider chemical space. Consequently, the efficient and reliable synthesis of 4-Chloropyridine-2,3-diamine is of paramount importance for medicinal chemists.
This guide will focus on a robust and experimentally validated synthetic pathway, breaking down each step to provide not only a protocol but also the underlying rationale for the chosen reagents and conditions.
The Recommended Synthetic Pathway: A Three-Step Approach
The most promising and well-documented synthetic route to this compound commences with the commercially available starting material, 2-chloro-4-aminopyridine. This three-step sequence involves a regioselective nitration followed by a straightforward reduction.
Caption: A three-step synthesis of this compound.
Step 1: Synthesis of the Starting Material, 2-Chloro-4-aminopyridine
While 2-chloro-4-aminopyridine is commercially available, for completeness and cost-effectiveness in large-scale synthesis, it is often prepared from 2-chloropyridine. The synthesis typically involves a multi-step process of N-oxidation, nitration at the 4-position, and subsequent reduction of the nitro group.[1][2] Several methodologies exist for this transformation, with a common route being the reduction of 2-chloro-4-nitropyridine oxide using iron powder in acetic acid.[3][4]
Step 2: Regioselective Nitration of 2-Chloro-4-aminopyridine
The critical step in this synthesis is the regioselective introduction of a nitro group at the 3-position of the pyridine ring. The presence of the amino group at the 4-position and the chloro group at the 2-position directs the electrophilic nitration primarily to the 3- and 5-positions.
Experimental Protocol:
A detailed procedure for the nitration of 2-chloro-4-aminopyridine is outlined in Chinese patent CN103819398B.[5]
-
To a cooled (0 °C) solution of concentrated sulfuric acid, 2-chloro-4-aminopyridine is added portion-wise, maintaining the temperature below 5 °C.
-
A pre-cooled mixture of 65% nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
The reaction is stirred at 0-5 °C for a specified time and then allowed to warm to room temperature overnight to ensure complete reaction and safe temperature reduction.[5]
-
The reaction mixture is carefully poured onto crushed ice, and the pH is adjusted to 3 with concentrated aqueous ammonia.[6]
-
The precipitated solid, a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, is collected by filtration.[5]
-
The isomers are separated by recrystallization, for example, from a mixture of ethyl acetate and petroleum ether, to yield the pure 4-amino-2-chloro-3-nitropyridine.[5]
Causality Behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): The use of a mixture of nitric and sulfuric acids is standard for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Low Temperature: The reaction is conducted at low temperatures (0-5 °C) to control the exothermic nature of the nitration and to enhance the regioselectivity, minimizing the formation of the undesired 5-nitro isomer and other byproducts.
-
pH Adjustment: The careful adjustment of pH with ammonia facilitates the precipitation of the product from the acidic solution.
Performance Data:
| Parameter | Value | Source |
| Yield of 3-nitro isomer | 75-85% | [5] |
| Purity of 3-nitro isomer | 95-99% | [5] |
| Yield of 5-nitro isomer | 15-25% | [5] |
Step 3: Reduction of 4-Amino-2-chloro-3-nitropyridine
The final step is the reduction of the nitro group to an amino group to furnish the target this compound. This transformation is a standard procedure in organic synthesis.
Experimental Protocol:
A well-established method for the reduction of a similar compound, 4-amino-3-nitropyridine, utilizes stannous chloride (tin(II) chloride) in hydrochloric acid.[7]
-
The 4-amino-2-chloro-3-nitropyridine is dissolved in concentrated hydrochloric acid.
-
A solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is added to the mixture.
-
The reaction is typically stirred at room temperature or gently heated to ensure complete reduction.
-
After completion of the reaction, the mixture is cooled and the pH is carefully adjusted with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.
-
The crude this compound is collected by filtration and can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Stannous Chloride (SnCl₂): Stannous chloride is a classic and effective reducing agent for aromatic nitro groups. It is particularly useful as it is tolerant of many other functional groups and the reaction conditions are relatively mild. The acidic medium (HCl) is necessary for the reaction to proceed.
-
Alternative Reducing Agents: Other reducing agents such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) could also be employed. The choice of reducing agent may depend on factors such as cost, scalability, and functional group compatibility in more complex derivatives.
Anticipated Performance:
While specific yield data for the reduction of 4-amino-2-chloro-3-nitropyridine is not explicitly available in the searched literature, reductions of similar nitro-amino-pyridines with stannous chloride are generally high-yielding. A yield in the range of 80-95% can be reasonably expected.
Benchmarking Summary and Alternative Considerations
The presented three-step synthesis starting from 2-chloro-4-aminopyridine is a robust and efficient method for the preparation of this compound.
| Step | Starting Material | Reagents | Key Conditions | Yield | Purity |
| 1 | 2-Chloro-4-aminopyridine | HNO₃, H₂SO₄ | 0-5 °C | 75-85% | 95-99% |
| 2 | 4-Amino-2-chloro-3-nitropyridine | SnCl₂·2H₂O, HCl | Room Temp. to mild heating | Est. 80-95% | >95% (after purification) |
Alternative Synthetic Strategies:
-
Starting from 4-Chloropyridine: A hypothetical route could involve the direct dinitration of 4-chloropyridine at the 2 and 3 positions, followed by reduction. However, the regioselectivity of such a dinitration is likely to be poor, leading to a complex mixture of isomers and making this a less favorable approach.
-
Chlorination of 2,3-Diaminopyridine: Direct chlorination of 2,3-diaminopyridine is another possibility. However, the strong activating and directing effects of the two amino groups would likely lead to over-chlorination and a mixture of products, making purification challenging.
Conclusion
The detailed three-step synthesis, commencing with 2-chloro-4-aminopyridine, represents a highly efficient and practical approach for the preparation of this compound. The key to this successful synthesis lies in the regioselective nitration at the 3-position, which proceeds with good yield and selectivity. The subsequent reduction of the nitro group is a standard and high-yielding transformation. This guide provides the necessary experimental insights and data to enable researchers to confidently implement this synthetic route in their drug discovery and development programs.
References
- 1. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 6. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 7. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
Spectroscopic Comparison Guide: 4-Chloropyridine-2,3-diamine and Its Positional Isomers
This guide provides a detailed spectroscopic comparison of 4-Chloropyridine-2,3-diamine and its closely related isomers. In the field of drug development and materials science, the precise identification of isomeric structures is a critical step that dictates biological activity, reactivity, and final product characteristics. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical and physical properties. This document offers an in-depth analysis using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to provide researchers with a robust framework for unambiguous isomer identification.
Introduction to the Challenge: Distinguishing Pyridine Isomers
The pyridine ring is a foundational scaffold in numerous pharmaceuticals and functional materials. Substitution of this ring with functional groups, such as amines and halogens, generates a vast library of isomers. This compound (the "target compound") and its isomers, like 5-Chloropyridine-2,3-diamine, are important synthetic intermediates.[1] However, confirming the regiochemistry of substitution is a non-trivial analytical challenge. Subtle shifts in the positions of the chloro and diamino groups dramatically alter the electronic environment of the pyridine ring, providing unique spectroscopic signatures that can be leveraged for definitive identification.
This guide will focus on a comparative analysis between the target compound and a well-characterized isomer, 5-Chloropyridine-2,3-diamine, supplemented with data from parent diaminopyridine molecules to establish foundational spectral characteristics.
Molecular Structures of Key Isomers
The relative positions of the electron-donating amino groups (-NH₂) and the electron-withdrawing chloro group (-Cl) are the primary determinants of the spectroscopic differences between these isomers.
Caption: Molecular structures of the target and a key comparative isomer.
Experimental Protocols & Methodologies
To ensure reproducibility and scientific validity, the following standard protocols are recommended for the spectroscopic analysis of chlorodiaminopyridine isomers.
Workflow for Isomer Characterization
Caption: Standard workflow for spectroscopic identification of isomers.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes these polar compounds and its residual solvent peak does not typically interfere with the aromatic proton signals.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Rationale: ¹H NMR is the most powerful tool for this analysis. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents. ¹³C NMR provides complementary information on the carbon skeleton.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid, high-quality data. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Rationale: IR spectroscopy is excellent for identifying functional groups. Key vibrations include the N-H stretching of the two amino groups (typically appearing as two or more bands in the 3200-3500 cm⁻¹ region) and the aromatic C=C stretching bands (1400-1650 cm⁻¹).[2] The fingerprint region (<1000 cm⁻¹) will show patterns unique to the substitution pattern.
C. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.
-
Acquisition: Scan the absorbance from 200 nm to 600 nm using a quartz cuvette.
-
Rationale: The position of the maximum absorbance (λ_max) relates to the π-π* and n-π* electronic transitions of the aromatic system. The substitution pattern alters the energy of these transitions, causing shifts in λ_max.[3]
D. Mass Spectrometry (MS)
-
Sample Preparation: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones.
-
Acquisition: Obtain the mass spectrum to determine the molecular ion peak (M⁺).
-
Rationale: MS will confirm that the analyzed compounds are indeed isomers by verifying they share the same molecular weight (for C₅H₆ClN₃, the exact mass is approximately 143.03 g/mol ).[4] Fragmentation patterns, though potentially complex, can also offer structural clues.
Comparative Spectroscopic Analysis
The following sections detail the expected and experimentally verified spectroscopic data for the isomers.
A. ¹H and ¹³C NMR Spectroscopy
NMR is the most definitive technique for distinguishing these isomers. The electronic interplay between the substituents creates a unique magnetic environment for each proton and carbon on the pyridine ring.
Table 1: Comparative NMR Data (in DMSO-d₆)
| Compound | Proton | δ (ppm) | Carbon | δ (ppm) | Reference(s) |
|---|---|---|---|---|---|
| 5-Chloropyridine-2,3-diamine | H-4 | 6.69 (d, J=2.3 Hz) | C-2 | 147.10 | [2][4] |
| H-6 | 7.21 (d, J=2.3 Hz) | C-3 | 131.32 | [2][4] | |
| NH₂ (at C-2) | 5.55 (br s) | C-4 | 116.58 | [2][4] | |
| NH₂ (at C-3) | 4.99 (br s) | C-5 | 118.38 | [2][4] | |
| C-6 | 131.66 | [2][4] | |||
| Expected for this compound | H-5 | ~6.8-7.0 | C-2 | ~148-150 | Predicted |
| H-6 | ~7.3-7.5 | C-3 | ~130-132 | Predicted | |
| NH₂ | (br s) | C-4 | ~125-130 | Predicted | |
| C-5 | ~115-118 | Predicted | |||
| C-6 | ~133-135 | Predicted |
| 2,3-Diaminopyridine | H-4, H-5, H-6 | 6.5-7.5 (multiplet) | - | - |[5][6] |
Note: Predictions for this compound are based on additive effects from known substituted pyridines.
Interpretation and Causality:
-
For 5-Chloropyridine-2,3-diamine: The two aromatic protons (H-4 and H-6) appear as distinct doublets with a small meta-coupling constant (J = 2.3 Hz).[2] This immediately confirms their 1,3-relationship (meta to each other). The two amino groups give rise to two separate broad singlets, indicating their distinct chemical environments.[2]
-
Expected for this compound: We predict a different pattern. The two aromatic protons (H-5 and H-6) would be ortho to each other, resulting in two doublets with a much larger ortho-coupling constant (typically J = 7-9 Hz). This difference in coupling constant is a definitive marker for distinguishing the 4-chloro from the 5-chloro isomer. The chemical shifts will also differ due to the chlorine's proximity to H-5.
B. Infrared (IR) Spectroscopy
IR spectra provide clear evidence of the amino groups and the overall substitution pattern on the ring.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H stretch (NH₂) | Aryl C=C stretch | C-H stretch | Reference(s) |
|---|---|---|---|---|
| 5-Chloropyridine-2,3-diamine | 3392 (m), 3309 (m) | 1637 (s) | 3172 (m) | [2][4] |
| 2,6-Diaminopyridine | 3458, 3346, 3174 | ~1640 | ~3000-3100 | [7] |
| General Aminopyridines | 3250-3500 | 1400-1650 | >3000 | |
Interpretation and Causality:
-
N-H Stretching: All isomers will exhibit characteristic N-H stretching bands from the primary amino groups in the 3200-3500 cm⁻¹ region. For 5-chloropyridine-2,3-diamine, two distinct medium-intensity bands are observed at 3392 and 3309 cm⁻¹.[4] This is typical for primary amines, representing asymmetric and symmetric stretching modes, respectively. The exact positions of these bands can be subtly influenced by intramolecular and intermolecular hydrogen bonding, which differs between isomers.
-
Aromatic Region: The strong band at 1637 cm⁻¹ in 5-chloropyridine-2,3-diamine is attributed to aromatic C=C ring stretching.[4] The pattern of bands in this region and the fingerprint region (especially C-Cl stretching modes around 600-800 cm⁻¹) provides a unique signature for each isomer.
C. UV-Vis Spectroscopy
The electronic absorption spectra are sensitive to the overall conjugation and electronic nature of the molecule.
Table 3: UV-Vis Absorption Maxima (λ_max)
| Compound | λ_max (nm) | Solvent | Reference(s) |
|---|---|---|---|
| Pyridine | 254 | Acidic Mobile Phase | [8] |
| 2,6-Diaminopyridine | 308, 244, 203 | - | [9] |
| 3,4-Diaminopyridine Complex | 406, 275 | EtOH |[10] |
Interpretation and Causality:
-
The parent pyridine molecule has a primary absorption maximum around 254 nm.[8]
-
The addition of strong electron-donating amino groups causes a significant bathochromic (red) shift to longer wavelengths, as seen in 2,6-diaminopyridine (λ_max at 308 nm).[9] This is due to the donation of the nitrogen lone pair electrons into the pyridine π-system, which lowers the energy of the π-π* transition.
-
The position of the chloro-substituent will further modulate these absorptions. For this compound and its isomers, one would expect complex spectra with λ_max values typically above 280 nm. The precise λ_max will depend on the specific isomer, as the interplay of electron-donating and -withdrawing groups affects the HOMO-LUMO energy gap differently.
Conclusion
The unambiguous identification of this compound from its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques.
-
¹H NMR is the most powerful tool, providing definitive structural information through the analysis of chemical shifts and, most critically, the coupling constants between aromatic protons. An ortho-coupling pattern will distinguish the 4-chloro isomer from the meta-coupling pattern of the 5-chloro isomer.
-
IR Spectroscopy serves as a robust confirmation of the presence of the key amino functional groups and provides a unique fingerprint for each isomer's substitution pattern.
-
UV-Vis Spectroscopy offers complementary data, with the λ_max values reflecting the unique electronic environment of each isomer.
-
Mass Spectrometry provides the essential confirmation of molecular weight, verifying that the compounds under comparison are indeed isomers.
By integrating the data from these orthogonal techniques, researchers can confidently and accurately determine the structure of their synthesized or procured chlorodiaminopyridine compounds, ensuring the integrity and success of their downstream applications.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloropyridine-2,3-diamine
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Chloropyridine-2,3-diamine (CAS No. 24484-98-8). As a chlorinated heterocyclic amine, this compound requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure a self-validating system of laboratory safety.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a halogenated organic compound.[1] Its chemical structure, containing a chlorinated pyridine ring and two amino groups, dictates its reactivity and toxicological profile. While specific toxicity data for this exact compound is limited, the hazard profile can be inferred from structurally related chemicals such as other chlorinated pyridines and diaminopyridines.
These related compounds are often classified as harmful if swallowed (acute oral toxicity), causing serious eye and skin irritation, and potentially causing respiratory irritation or allergic skin reactions.[2][3][4][5] Furthermore, as a chlorinated organic compound, it is considered harmful to aquatic life with long-lasting effects, necessitating containment from environmental release.[2] Due to these properties, this compound must be treated as hazardous waste.[6]
Table 1: Summary of Potential Hazards and Required Precautions
| Hazard Classification (Inferred) | GHS Pictogram | Precautionary Statements (Examples) |
| Acute Toxicity, Oral (Category 3/4) | Skull and Crossbones or Exclamation Mark | P264: Wash skin thoroughly after handling.[3][7]P270: Do not eat, drink or smoke when using this product.[3][7]P301 + P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3][7] |
| Skin Irritation (Category 2) | Exclamation Mark | P280: Wear protective gloves/protective clothing.[3][4]P302 + P352: IF ON SKIN: Wash with plenty of water.[2][8] |
| Serious Eye Irritation (Category 2) | Exclamation Mark | P280: Wear eye protection/face protection.[3][4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] |
| Hazardous to the Aquatic Environment, Long-term (Category 3) | None | P273: Avoid release to the environment.[2] |
Pre-Disposal Planning and Waste Segregation
Effective disposal begins with proactive waste management. The cardinal rule is to never mix hazardous waste with non-hazardous waste.
Causality: Co-mingling waste streams leads to unnecessarily large volumes of hazardous waste, significantly increasing disposal costs and environmental liability. Furthermore, mixing incompatible chemicals can lead to dangerous reactions. This compound should be segregated from strong oxidizing agents and strong acids.[4][9]
Waste Identification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. As a halogenated organic compound, this waste may fall under specific EPA hazardous waste codes, such as those in the "F" list for wastes from non-specific sources if it is a spent solvent, or the "U" or "P" lists if it is a discarded commercial chemical product.[10][11] Consult your institution's Environmental Health & Safety (EHS) department for precise waste code assignment.
Mandatory Personal Protective Equipment (PPE)
Before handling the waste container, ensure all appropriate PPE is donned. This is a non-negotiable step to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[9]
-
Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.[4]
-
Respiratory Protection: All handling of this compound, including waste packaging, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Step-by-Step Waste Collection and Containment Protocol
This protocol ensures the waste is securely contained, correctly identified, and ready for collection by a licensed disposal facility.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9]
-
-
Transfer the Waste:
-
Carefully transfer the waste into the designated container. If the compound is a solid, use a dedicated scoop or spatula. Avoid any actions that could generate dust.[2]
-
For residual amounts in original packaging, the empty container itself must be disposed of as hazardous waste.[3] Do not rinse the container into the sanitary sewer.
-
-
Label the Waste Container Immediately:
-
Proper labeling is a critical regulatory requirement. Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
-
-
Store the Waste Container Securely:
-
Keep the waste container tightly closed except when adding waste.[2][13]
-
Store the container in a designated, secure satellite accumulation area that is under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain any potential leaks or spills.
-
The storage area should be cool, dry, and well-ventilated.[2][6]
-
-
Arrange for Disposal:
Approved Disposal Methods: The Scientific Basis
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration .
Causality: This thermal destruction process is highly effective at breaking the stable carbon-halogen bonds, which prevents the formation of persistent and toxic byproducts like dioxins and furans that can occur with incomplete combustion.[15] Specialized hazardous waste incinerators, such as rotary kilns, operate at temperatures and with emission controls (e.g., scrubbers) designed to handle such compounds in compliance with strict EPA regulations.[15] Land disposal is heavily restricted for halogenated organic compounds.[1][15]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Evaluate the size and nature of the spill. Do not attempt to clean a large spill or a spill you are not trained or equipped to handle. Contact your EHS emergency line immediately.
-
Control the Spill (for minor spills only):
-
Ensure you are wearing the full, appropriate PPE.
-
Prevent the spilled material from entering drains or waterways.[2][13]
-
For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand, or dry earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Avoid creating dust.[2]
-
-
Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS or your EHS office), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, even if there was no exposure.
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the safe handling and disposal of this compound waste.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloropyridine-2,3-diamine
As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized reagents like 4-Chloropyridine-2,3-diamine, a substituted pyridine derivative, demands a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes. The following recommendations are synthesized from safety data sheets of structurally similar compounds due to the limited availability of a comprehensive SDS for this compound itself.
Understanding the Risks: A Proactive Stance on Safety
Substituted pyridines, particularly those with chloro- and amino- functionalities, often present a range of health hazards. While specific toxicological data for this compound is not extensively documented, analogous compounds are known to be harmful if swallowed, toxic upon skin contact, and can cause severe skin and eye irritation.[1][2] Some related compounds are also suspected of causing cancer.[3] Therefore, a cautious and well-informed approach to PPE is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
The primary routes of exposure to be mitigated are inhalation of dust particles, dermal absorption, and eye contact. The operational scale, from milligram-level weighing to larger-scale reactions, will dictate the necessary level of protection.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential when handling this compound. This ensures that a failure in one layer of protection does not result in direct exposure.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloved) - Safety Goggles - Lab Coat - N95 Respirator or higher | To prevent inhalation of fine particulates and minimize skin contact. Double-gloving is recommended to protect against tears and for easy removal of the outer contaminated layer. |
| Solution Preparation and Transfers | - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Face Shield (recommended) | Protects against splashes and direct contact with the dissolved compound. A face shield offers an additional layer of protection for the entire face. |
| Running Reactions | - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat | Standard protection for handling chemicals in a closed or semi-closed system. |
| Work-up and Purification | - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Face Shield (recommended) | Increased risk of splashes and aerosol generation during extraction and concentration steps. |
| Spill Cleanup | - Chemical-resistant Gloves (e.g., Butyl rubber) - Chemical Splash Goggles - Lab Coat or Chemical-resistant Apron - Appropriate Respirator | Requires enhanced protection due to the higher concentration and potential for widespread contamination. |
A Note on Glove Selection: While nitrile gloves are commonly used and offer good splash protection, for prolonged contact or when handling larger quantities, consider gloves made of more resistant materials like neoprene or butyl rubber. Always inspect gloves for any signs of degradation or perforation before and during use.
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is as much about its correct use as its selection. A disciplined, step-by-step approach to putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean, dry hands.
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles. If a face shield is needed, it goes on after the goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the first.
Doffing Procedure (to minimize contamination):
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the inner gloves. Dispose of them in the appropriate chemical waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer contaminated surface.
-
Face Shield and Goggles: Remove by handling the strap, not the front.
-
Inner Gloves: Remove the inner pair of gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the glove with bare hands.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory operation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
